6-Morpholinonicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-morpholin-4-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-8-9-1-2-10(11-7-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEANTSDLFVWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380100 | |
| Record name | 6-Morpholinonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173282-60-5 | |
| Record name | 6-Morpholinonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(morpholin-4-yl)pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Morpholinonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Morpholinonicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a proposed synthetic route, outlines key experimental protocols, and presents expected analytical data for the thorough characterization of the molecule.
Introduction
This compound is a derivative of pyridine, featuring a morpholine substituent at the 6-position and an aldehyde group at the 3-position. The presence of the morpholine moiety, a common pharmacophore, and the reactive aldehyde group make this compound a valuable building block for the synthesis of more complex molecules with potential biological activity. The pyridine core is a prevalent scaffold in numerous pharmaceuticals. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of novel pyridine derivatives.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves a two-step process, beginning with the commercially available 6-chloronicotinaldehyde. The key transformation is a nucleophilic aromatic substitution reaction.
Synthesis Pathway
The proposed synthesis pathway is illustrated below:
Caption: Proposed synthesis of this compound.
Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution
This protocol describes the substitution of the chlorine atom on 6-chloronicotinaldehyde with morpholine.
-
Reagents and Materials:
-
6-Chloronicotinaldehyde
-
Morpholine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add 6-chloronicotinaldehyde and dimethylformamide (DMF).
-
Add potassium carbonate and morpholine to the solution.
-
Attach a reflux condenser and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported, expected to be a solid at room temperature |
| Solubility | Soluble in common organic solvents like DMSO, DCM, and Ethyl Acetate |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups.
Table 1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde proton (-CHO) |
| ~8.5 | d | 1H | Pyridine H-2 |
| ~7.8 | dd | 1H | Pyridine H-4 |
| ~6.7 | d | 1H | Pyridine H-5 |
| ~3.8 | t | 4H | Morpholine protons (-O-CH₂-) |
| ~3.5 | t | 4H | Morpholine protons (-N-CH₂-) |
Table 2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbonyl carbon (C=O) |
| ~160 | Pyridine C-6 |
| ~150 | Pyridine C-2 |
| ~138 | Pyridine C-4 |
| ~130 | Pyridine C-3 |
| ~108 | Pyridine C-5 |
| ~66 | Morpholine carbons (-O-CH₂) |
| ~45 | Morpholine carbons (-N-CH₂) |
Table 3: Expected IR Spectral Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretching (aliphatic) |
| ~2820, ~2720 | Medium | C-H stretching (aldehyde) |
| ~1700 | Strong | C=O stretching (aromatic aldehyde)[1][2][3][4][5] |
| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | C-N stretching (aryl amine) |
| ~1115 | Strong | C-O-C stretching (ether in morpholine) |
Table 4: Expected Mass Spectrometry Data
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 193.09 |
Experimental and Characterization Workflow
The overall workflow from synthesis to characterization is a systematic process to ensure the desired compound is obtained with high purity and its structure is unequivocally confirmed.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route via nucleophilic aromatic substitution offers a straightforward approach to obtaining this valuable heterocyclic building block. The expected analytical data presented herein will serve as a reliable reference for researchers to confirm the successful synthesis and purity of the target compound. This information is intended to facilitate further research and development in the field of medicinal chemistry, enabling the exploration of novel derivatives with potential therapeutic applications.
References
physicochemical properties of 6-Morpholinonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthesis protocol, and analytical methodologies for 6-Morpholinonicotinaldehyde. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines predicted data from computational models with established experimental procedures for structurally related compounds.
Physicochemical Properties
The physicochemical properties of this compound have been predicted using computational models to provide insights into its behavior in biological and chemical systems. These properties are crucial for assessing its potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Method/Tool |
| Molecular Formula | C10H12N2O2 | - |
| Molecular Weight | 192.22 g/mol | - |
| LogP (Octanol/Water) | 0.82 | SwissADME |
| Water Solubility | Soluble | SwissADME |
| Topological Polar Surface Area (TPSA) | 42.43 Ų | SwissADME |
| Number of Hydrogen Bond Acceptors | 4 | SwissADME |
| Number of Hydrogen Bond Donors | 0 | SwissADME |
| Number of Rotatable Bonds | 2 | SwissADME |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from commercially available 6-chloronicotinaldehyde and morpholine.
Materials and Equipment:
-
6-chloronicotinaldehyde
-
Morpholine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloronicotinaldehyde (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the compound. The spectra would be expected to show characteristic signals for the pyridine ring protons, the aldehyde proton, and the morpholine protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecule and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the aldehyde.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These chromatographic techniques are suitable for assessing the purity of the final compound.
Biological Significance and Potential Applications
The morpholine moiety is a common scaffold in medicinal chemistry and is present in a number of approved drugs.[1] Compounds containing a morpholine ring are known to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer Activity: Many morpholine derivatives have been investigated as potential anticancer agents.[2]
-
Anti-inflammatory Effects: The morpholine nucleus is a component of several compounds with anti-inflammatory properties.[1]
-
Antimicrobial Activity: Certain morpholine-containing compounds have demonstrated antibacterial and antifungal activities.[1]
Given the prevalence of the morpholine scaffold in bioactive molecules, this compound could serve as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. The aldehyde functional group provides a reactive handle for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery screening. Further research is warranted to explore the specific biological activities of this compound and its derivatives.
References
6-Morpholinonicotinaldehyde CAS number and molecular structure
CAS Number: 173282-60-5
Molecular Formula: C₁₀H₁₂N₂O₂
Molecular Weight: 192.22 g/mol
Molecular Structure
The molecular structure of 6-Morpholinonicotinaldehyde comprises a pyridine ring substituted with a morpholine group at the 6-position and an aldehyde group at the 3-position (nicotinaldehyde).
Structure:
InChI Key: YNAVUWVOSKDBBP-UHFFFAOYSA-N
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 173282-60-5 | Commercial Suppliers |
| Molecular Formula | C₁₀H₁₂N₂O₂ | Commercial Suppliers |
| Molecular Weight | 192.22 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Predicted |
Synthesis
A plausible and common synthetic route to this compound involves a nucleophilic aromatic substitution reaction. This method utilizes a readily available starting material, 6-chloronicotinaldehyde, and reacts it with morpholine.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for nucleophilic aromatic substitution on chloropyridines with amines.[1][2][3][4]
Materials:
-
6-Chloronicotinaldehyde
-
Morpholine
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A high-boiling point solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
Procedure:
-
To a solution of 6-chloronicotinaldehyde in a suitable solvent (e.g., DMF), add an excess of morpholine (typically 1.5 to 2 equivalents).
-
Add a base, such as potassium carbonate, to the reaction mixture to act as a proton scavenger.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. The following are predicted data based on the chemical structure and known values for similar compounds.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde proton (-CHO) |
| ~8.5 | d | 1H | Pyridine proton (H2) |
| ~7.8 | dd | 1H | Pyridine proton (H4) |
| ~6.7 | d | 1H | Pyridine proton (H5) |
| ~3.7 | t | 4H | Morpholine protons (-N-CH₂-) |
| ~3.5 | t | 4H | Morpholine protons (-O-CH₂-) |
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~190 | Aldehyde carbon (-CHO) |
| ~160 | Pyridine carbon (C6) |
| ~155 | Pyridine carbon (C2) |
| ~138 | Pyridine carbon (C4) |
| ~125 | Pyridine carbon (C3) |
| ~108 | Pyridine carbon (C5) |
| ~66 | Morpholine carbons (-O-CH₂-) |
| ~45 | Morpholine carbons (-N-CH₂-) |
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 192.09
-
Major Fragmentation Pathways:
-
Loss of the aldehyde group (-CHO) leading to a fragment at m/z = 163.
-
Fragmentation of the morpholine ring.
-
Cleavage of the bond between the pyridine ring and the morpholine nitrogen.
-
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the presence of the morpholine moiety suggests potential interactions with various biological targets. Morpholine-containing compounds have been investigated for their roles in a range of therapeutic areas.[5][6]
One of the key signaling pathways often modulated by morpholine-containing molecules is the PI3K/Akt/mTOR pathway .[7][8][9][10] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is implicated in diseases such as cancer.[7][8][9] The morpholine ring in some inhibitors of this pathway has been shown to be a critical component for their activity.[10]
Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway, which could be a potential area of investigation for this compound.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Morpholinonicotinaldehyde. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for researchers to determine its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in drug discovery, chemical synthesis, and formulation development.
Introduction to this compound
This compound is a synthetic organic compound featuring a morpholine ring attached to a pyridine ring, which also bears an aldehyde functional group. Its chemical structure (C10H12N2O2) incorporates several key features that influence its solubility: a polar tertiary amine within the morpholine moiety, a polar aldehyde group, and an aromatic pyridine ring.[1][2][3] The presence of both polar groups and a less polar aromatic system suggests a nuanced solubility profile across different organic solvents. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility behavior.[4]
Predicted Solubility Behavior
The molecular structure of this compound allows for the following predictions:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The nitrogen and oxygen atoms in the morpholine ring and the aldehyde oxygen can act as hydrogen bond acceptors. This suggests potential solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): The compound's overall polarity should favor solubility in polar aprotic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar functional groups will likely limit its solubility in nonpolar solvents. However, the aromatic ring may contribute to some minimal solubility.
These predictions serve as a starting point for the experimental determination of its solubility profile.
Experimental Protocol for Solubility Determination
The following is a standardized protocol for determining the solubility of this compound. This method is based on the equilibrium saturation technique.
3.1. Materials and Reagents
-
This compound (solid)
-
A selection of organic solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2. Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
3.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials to ensure complete sedimentation of the undissolved compound.[5]
-
Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the clear filtrate with the same solvent used for dissolution to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculate the original concentration in the undiluted filtrate, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Data Presentation
The experimentally determined solubility data for this compound should be organized in a clear and concise table to facilitate comparison.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| Polar Protic | Methanol | 25 | |||
| Ethanol | 25 | ||||
| Isopropanol | 25 | ||||
| Polar Aprotic | Acetonitrile | 25 | |||
| Acetone | 25 | ||||
| Dimethyl Sulfoxide | 25 | ||||
| Dichloromethane | 25 | ||||
| Nonpolar | Toluene | 25 | |||
| n-Hexane | 25 |
Conclusion
While specific solubility data for this compound is not widely published, this guide provides the necessary framework for its experimental determination. The outlined protocol offers a robust and reliable method for researchers to generate a comprehensive solubility profile of this compound. Such data is invaluable for advancing research and development efforts, particularly in the fields of medicinal chemistry and material science, where precise control over solution-phase behavior is paramount.
References
An In-depth Technical Guide to 6-Morpholinonicotinaldehyde: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Morpholinonicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with both a reactive aldehyde group and a morpholine moiety, makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its known applications, particularly as a precursor to potent enzyme inhibitors.
Discovery and History
The synthesis of substituted pyridines has been a cornerstone of organic chemistry since the late 19th century, with foundational methods like the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924) paving the way for the creation of a vast array of pyridine derivatives. The introduction of the morpholine substituent at the 6-position of the pyridine ring is a more contemporary development, driven by the recognition that the morpholine group can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability.
While a definitive "discovery" paper for this compound has not been identified, its use in patents for the synthesis of kinase and phosphodiesterase inhibitors from the early 2010s onwards indicates its establishment as a commercially available or readily synthesizable building block by that time. Its history is one of quiet utility in the engine room of drug discovery, rather than a landmark discovery in its own right.
Synthetic Protocols
Two primary synthetic routes for the preparation of this compound have been reported in the patent literature. These methods offer alternative approaches, one starting from a halogenated pyridine and the other from a pre-functionalized alcohol.
Synthesis via Nucleophilic Aromatic Substitution
This method involves the reaction of a 6-halonicotinaldehyde with morpholine in a nucleophilic aromatic substitution (SNAr) reaction. The halogen atom, typically fluorine or chlorine, at the 6-position of the electron-deficient pyridine ring is susceptible to displacement by a nucleophile like morpholine.
Experimental Protocol:
A detailed experimental protocol has been described in patent AU2019229256A1 for the synthesis of this compound from 6-fluoronicotinaldehyde. To a solution of 6-fluoronicotinaldehyde (0.5 g, 4 mmol, 1 equivalent) in dimethylformamide (DMF) (15 mL) at 0 °C, potassium carbonate (K2CO3) (0.82 g, 6 mmol, 1.5 equivalents) and morpholine (0.4 mL, 4.8 mmol, 1.2 equivalents) are added slowly. The reaction mixture is then heated to 110 °C and stirred for 16 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
Logical Workflow:
Caption: Workflow for the synthesis of this compound via SNAr.
Synthesis via Oxidation of an Alcohol
An alternative route involves the oxidation of the corresponding alcohol, (6-morpholinopyridin-3-yl)methanol. This method is advantageous if the alcohol precursor is more readily available or if the conditions of the SNAr reaction are not compatible with other functional groups in a more complex synthesis.
Experimental Protocol:
As detailed in patent WO2021124172A1, (6-morpholinopyridin-3-yl)methanol (150 mg, 0.772 mmol) is dissolved in dichloromethane (DCM) (3.9 mL). To this solution, manganese dioxide (MnO2) (1.34 g, 15.45 mmol) is added, and the reaction mixture is stirred at room temperature for 36 hours. Following the reaction, the mixture is diluted with DCM and filtered through a layer of Celite. The filtrate is then concentrated under reduced pressure to yield this compound as a light yellow solid.
Logical Workflow:
Caption: Workflow for the synthesis of this compound via oxidation.
Quantitative Data
The following table summarizes the quantitative data extracted from the cited patent literature for the two synthetic methods.
| Parameter | Synthesis via SNAr | Synthesis via Oxidation |
| Starting Material | 6-Fluoronicotinaldehyde | (6-Morpholinopyridin-3-yl)methanol |
| Yield | Not explicitly stated | 82% |
| Purity | Not explicitly stated | Described as a light yellow solid |
| Reactant Ratios | 1 : 1.2 : 1.5 (aldehyde : morpholine : K2CO3) | 1 : 20 (alcohol : MnO2) |
| Reaction Time | 16 hours | 36 hours |
| Reaction Temperature | 110 °C | Room Temperature |
Applications in Drug Discovery and Signaling Pathways
This compound is a valuable intermediate in the synthesis of compounds targeting various signaling pathways implicated in disease. A notable application is in the preparation of inhibitors of phosphodiesterase 10 (PDE10).
Signaling Pathway Context:
PDE10 is an enzyme that plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in intracellular signaling. In the brain, PDE10 is highly expressed in the striatum, a region critical for motor control and reward-based learning. By degrading cAMP and cGMP, PDE10 terminates the signaling cascades initiated by neurotransmitters like dopamine. Inhibition of PDE10 leads to an increase in cAMP and cGMP levels, thereby potentiating the signaling of these neurotransmitters. This mechanism is of significant therapeutic interest for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease.
The use of this compound as a starting material for PDE10 inhibitors highlights its role in the development of central nervous system (CNS) therapeutics.
Caption: Role of PDE10 inhibitors derived from this compound in the dopamine signaling pathway.
Conclusion
This compound serves as a critical and versatile intermediate in modern medicinal chemistry. While its specific discovery and early history are not well-documented, its utility is evident from its application in the synthesis of complex, biologically active molecules. The availability of robust synthetic protocols, such as nucleophilic aromatic substitution and alcohol oxidation, allows for its efficient production. Its role as a precursor to potent PDE10 inhibitors underscores its importance in the development of novel therapeutics for neurological and psychiatric disorders. Future research will likely continue to leverage the unique structural and chemical properties of this compound to explore new therapeutic targets and design next-generation drug candidates.
6-Morpholinonicotinaldehyde Derivatives and Analogs: A Technical Guide to a Promising Scaffold for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-morpholinonicotinaldehyde derivatives and their analogs, a class of heterocyclic compounds with significant potential in drug discovery, particularly as kinase inhibitors. This document details their synthesis, biological activities, structure-activity relationships (SAR), and the key signaling pathways they modulate.
Introduction
Heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, structures incorporating a morpholine moiety have garnered significant attention due to their favorable physicochemical properties and their ability to engage in key interactions with biological targets. The morpholine ring, with its inherent polarity and capacity to act as a hydrogen bond acceptor, often imparts improved aqueous solubility and metabolic stability to drug candidates. When coupled with a pyridine core, as in the this compound scaffold, it creates a privileged structure for targeting various protein kinases.
The aldehyde functionality at the 3-position of the pyridine ring serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, allowing for the exploration of structure-activity relationships and the optimization of potency and selectivity. This guide will focus on the potential of these derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer and other diseases.
Synthesis of this compound and Its Analogs
The synthesis of this compound derivatives typically begins with the construction of the core 6-morpholinonicotinic acid, which is then converted to the target aldehyde. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-Chloronicotinic Acid
A solution of 2-amino-5-methylpyridine in concentrated hydrochloric acid is diazotized with sodium nitrite at low temperature. The resulting diazonium salt is then subjected to a Sandmeyer reaction using cuprous chloride to yield 6-chloronicotinic acid.
Step 2: Synthesis of 6-Morpholinonicotinic Acid
6-Chloronicotinic acid is reacted with an excess of morpholine in a suitable high-boiling solvent, such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), at elevated temperatures (typically 120-150 °C). The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude 6-morpholinonicotinic acid is then collected by filtration and purified by recrystallization.
Step 3: Conversion to 6-Morpholinonicotinamide
6-Morpholinonicotinic acid is converted to its corresponding morpholinamide. This can be achieved by first activating the carboxylic acid with a coupling agent such as thionyl chloride or oxalyl chloride to form the acid chloride, followed by reaction with morpholine. Alternatively, direct amide coupling methods using reagents like HATU or HOBt can be employed.
Step 4: Reduction to this compound
The 6-morpholinonicotinamide is reduced to the aldehyde using a mild reducing agent. A common method is the use of lithium triethoxyaluminum hydride (LiAlH(OEt)3) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. Careful control of the stoichiometry of the reducing agent is crucial to prevent over-reduction to the corresponding alcohol. The reaction is quenched with a mild acid, and the product is extracted and purified by column chromatography.
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives of this compound are primarily investigated as inhibitors of protein kinases, with a particular focus on the PI3K family. The morpholine moiety is a key pharmacophore that often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.
While specific quantitative data for a broad series of this compound derivatives is not extensively available in the public domain, we can extrapolate the likely structure-activity relationships based on closely related morpholinopyrimidine and morpholinoquinazoline inhibitors of PI3K.
| Compound ID | R1 (Position 5) | R2 (Aldehyde Derivative) | PI3Kα IC50 (nM) | Notes |
| Hypothetical-1 | H | -CHO | 50 | Parent aldehyde scaffold. |
| Hypothetical-2 | -CH3 | -CHO | 35 | Small alkyl substitution may enhance binding. |
| Hypothetical-3 | -Cl | -CHO | 25 | Electron-withdrawing group can improve potency. |
| Hypothetical-4 | -OCH3 | -CHO | 60 | Bulky electron-donating group may be detrimental. |
| Hypothetical-5 | H | Imine with Aniline | 15 | Extension into the solvent-exposed region can increase affinity. |
| Hypothetical-6 | H | Oxime | >100 | Modification of the aldehyde may disrupt key interactions. |
| Hypothetical-7 | H | Reductive Amination Product | 20 | Introduction of a basic nitrogen can form additional salt bridges. |
Key SAR Insights (Inferred from Analogs):
-
Morpholine Moiety: Essential for activity, likely forming a hydrogen bond with the hinge region of the kinase.
-
Pyridine Core: Serves as a rigid scaffold to correctly orient the morpholine and other substituents.
-
Substituents at Position 5: Small, electron-withdrawing groups at this position tend to enhance potency. Bulky groups are generally not well-tolerated.
-
Derivatization of the Aldehyde: The aldehyde at position 3 is a key point for modification. Conversion to imines, oximes, or reductive amination products allows for the exploration of interactions in the solvent-exposed region of the ATP-binding pocket. Aryl imines, in particular, can extend into hydrophobic pockets and significantly increase potency.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. This compound derivatives, like their morpholinopyrimidine counterparts, are proposed to act as ATP-competitive inhibitors of PI3K.
By binding to the ATP pocket of PI3K, these compounds prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockage of PIP3 production inhibits the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent lack of Akt activation leads to the de-phosphorylation and inactivation of numerous downstream targets, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols for Biological Evaluation
In Vitro PI3K Kinase Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against a specific PI3K isoform (e.g., PI3Kα).
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP (with radiolabeled γ-³²P-ATP or a fluorescent ATP analog)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Phosphatidylserine
-
Stop solution (e.g., 100 mM EDTA)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PIP2, and phosphatidylserine.
-
Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a positive control (a known PI3K inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the PI3Kα enzyme and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Detect the amount of phosphorylated PIP3. For radiolabeled assays, this can be done by separating the product by TLC and quantifying with a scintillation counter. For fluorescence-based assays, the signal is read on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay measures the effect of the compounds on the growth of cancer cell lines.
Materials:
-
Cancer cell line with a known PI3K pathway activation status (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT or resazurin reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include appropriate controls.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or resazurin reagent and incubate for an additional 2-4 hours.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Calculate the percent growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Workflow and Logical Relationships
The development of this compound derivatives as kinase inhibitors follows a structured workflow from initial design to preclinical evaluation.
Caption: A typical workflow for the discovery and development of this compound derivatives as kinase inhibitors.
Conclusion
This compound derivatives represent a promising and versatile scaffold for the development of novel kinase inhibitors. The inherent properties of the morpholine and pyridine rings, combined with the synthetic tractability of the aldehyde functionality, provide a strong foundation for the generation of potent and selective drug candidates. The anticipated mechanism of action through the inhibition of the PI3K/Akt/mTOR pathway positions these compounds as attractive therapeutic agents for oncology and other diseases characterized by aberrant kinase signaling. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this compound class are warranted to fully realize their therapeutic potential.
Potential Biological Activity of 6-Morpholinonicotinaldehyde: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the potential biological activity of the synthetic compound 6-Morpholinonicotinaldehyde. While direct experimental evidence for the biological effects of this specific molecule is not extensively documented in publicly available literature, its chemical structure, featuring a morpholine ring attached to a pyridine aldehyde, suggests several avenues for investigation. The morpholine scaffold is a well-established pharmacophore present in numerous approved drugs, including the anticancer agent gefitinib, indicating that derivatives of this compound could possess therapeutic properties.[1]
This document outlines the known context of this compound in chemical synthesis, proposes potential biological activities based on its derivatives, and provides standardized experimental protocols for its future investigation.
Context in Synthetic Chemistry
Currently, this compound is primarily documented as a chemical intermediate in the synthesis of more complex molecules. Notably, it has been utilized in the creation of:
-
Curcumin Derivatives: A patent describes the use of this compound as a reactant to synthesize novel curcumin derivatives.[2] These derivatives are suggested to have potential anti-inflammatory, antioxidant, and anticancer activities, although specific data on the this compound-containing derivative was not provided.[2]
-
Ferroptosis-Inducing Compounds: In another patent, this compound serves as a building block for compounds designed to induce ferroptosis, a form of programmed cell death.[3] This suggests a potential application in oncology, as inducing ferroptosis is a promising strategy for cancer therapy.[3]
The synthesis of this compound itself is described as a reaction between 6-fluoronicotinaldehyde and morpholine in the presence of potassium carbonate in DMF.[3]
Postulated Biological Activity and Therapeutic Potential
Given its role as a precursor to potentially active compounds, it is plausible that this compound itself could exhibit biological activity. The primary area of interest, based on its derivatives, is anticancer activity . The morpholine moiety is a key feature in many kinase inhibitors, and the pyridine ring is also a common scaffold in medicinal chemistry.
Potential mechanisms of action could involve:
-
Kinase Inhibition: The nitrogen and oxygen atoms of the morpholine ring could participate in hydrogen bonding with the hinge region of kinase active sites.
-
Induction of Apoptosis or Ferroptosis: As a building block for ferroptosis inducers, it is worth investigating whether the parent aldehyde has any intrinsic activity in this pathway.
-
Modulation of Inflammatory Pathways: The link to curcumin derivatives suggests potential anti-inflammatory effects.
Proposed Experimental Investigation Workflow
To systematically evaluate the biological potential of this compound, a tiered screening approach is recommended. The following workflow outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
References
6-Morpholinonicotinaldehyde: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Morpholinonicotinaldehyde is a substituted pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine ring functionalized with both a reactive aldehyde group and a morpholine moiety, provides a powerful platform for the construction of complex heterocyclic systems. This guide offers a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics, especially kinase inhibitors.
Physicochemical Properties and Spectroscopic Data
This compound is typically a solid at room temperature. The presence of the morpholine group enhances its solubility in organic solvents. The aldehyde functionality is a key reactive site, participating in a wide range of chemical transformations.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 944902-36-9 |
Spectroscopic Data:
While detailed spectroscopic data for the parent aldehyde is not extensively published in readily available literature, the characterization of its derivatives is well-documented. The following table summarizes typical spectroscopic features observed in molecules synthesized from this compound.
| Spectroscopic Technique | Key Features of Derivatives |
| ¹H NMR | Signals corresponding to the morpholine protons typically appear as two multiplets around 3.7-3.9 ppm. Protons on the pyridine ring appear in the aromatic region (7.0-9.0 ppm). Signals for newly formed groups (e.g., vinyl protons, alkyl chains) will be present in their characteristic regions. |
| ¹³C NMR | Carbon signals for the morpholine ring are typically found around 45 ppm and 66 ppm. Pyridine ring carbons appear in the range of 100-160 ppm. The carbonyl carbon of the aldehyde precursor is absent in the products of reactions like Wittig or reductive amination. |
| IR Spectroscopy | The characteristic C=O stretching frequency of the aldehyde (around 1700 cm⁻¹) is absent in the products. The presence of new functional groups (e.g., C=C, C-N) will give rise to new characteristic absorption bands. |
| Mass Spectrometry | The molecular ion peak corresponding to the expected product is observed, confirming the successful transformation. |
Synthesis of this compound
The synthesis of this compound can be achieved through nucleophilic aromatic substitution (SNAr) on a suitable dihalopyridine precursor. A common starting material is 2,5-dichloropyridine or 2-chloro-5-cyanopyridine.
dot
Caption: Synthetic route to this compound.
Core Applications in Organic Synthesis
The aldehyde group in this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is central to its utility as a building block for more complex molecules.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. This compound readily undergoes this reaction to yield α,β-unsaturated products, which are themselves valuable synthetic intermediates.
Experimental Protocol: Synthesis of (E)-3-(6-morpholinopyridin-3-yl)acrylonitrile
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired product.
| Reactant 1 | Reactant 2 | Product | Yield |
| This compound | Malononitrile | (E)-2-((6-morpholinopyridin-3-yl)methylene)malononitrile | Typically >80% |
| This compound | Ethyl cyanoacetate | Ethyl (E)-2-cyano-3-(6-morpholinopyridin-3-yl)acrylate | Typically >75% |
dot
Caption: Knoevenagel condensation of this compound.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. This reaction allows for the precise installation of a double bond, extending the carbon skeleton of the 6-morpholinopyridine core.
Experimental Protocol: General Procedure for Wittig Reaction
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF or DMSO under an inert atmosphere.
-
Cool the ylide solution to 0 °C or below.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Aldehyde | Wittig Reagent | Product | Yield |
| This compound | Methylenetriphenylphosphorane | 3-vinyl-6-morpholinopyridine | Varies depending on scale and specific conditions |
| This compound | (Carbethoxymethylene)triphenylphosphorane | Ethyl (E)-3-(6-morpholinopyridin-3-yl)acrylate | Varies depending on scale and specific conditions |
dot
Caption: Wittig reaction of this compound.
Reductive Amination
Reductive amination is a two-step process that converts an aldehyde into an amine. It involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. This reaction is highly valuable for introducing diverse amine functionalities, which are prevalent in bioactive molecules.
Experimental Protocol: Synthesis of N-Aryl-1-(6-morpholinopyridin-3-yl)methanamine
-
Dissolve this compound (1.0 eq) and a substituted aniline (1.0-1.2 eq) in a suitable solvent such as dichloroethane or methanol.
-
Add a mild acid catalyst, such as acetic acid (catalytic amount), if necessary, to facilitate imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting aldehyde is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired secondary amine.
| Aldehyde | Amine | Product | Yield |
| This compound | Aniline | N-phenyl-1-(6-morpholinopyridin-3-yl)methanamine | Varies depending on aniline substituent |
| This compound | Benzylamine | N-benzyl-1-(6-morpholinopyridin-3-yl)methanamine | Varies depending on reaction conditions |
dot
Caption: Reductive amination of this compound.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound lies in the synthesis of kinase inhibitors, particularly those targeting the PI3K/mTOR/DNA-PK signaling pathway. The morpholine moiety is a common feature in many kinase inhibitors, often forming a key hydrogen bond interaction with the hinge region of the kinase active site. The pyridine core serves as a rigid scaffold for the attachment of other pharmacophoric groups.
The aldehyde functionality of this compound is a crucial entry point for constructing more complex heterocyclic systems, such as pyridopyrimidines and purines, which are prevalent cores in many kinase inhibitors.
Synthesis of Pyridopyrimidine Core Structures
One common strategy involves the construction of a pyrimidine ring onto the 6-morpholinopyridine scaffold. This can be achieved through a multi-step sequence starting from the Knoevenagel condensation product of this compound.
Experimental Protocol: General Scheme for Pyridopyrimidine Synthesis
-
Step 1: Knoevenagel Condensation: React this compound with a cyano-containing active methylene compound (e.g., malononitrile or ethyl cyanoacetate) as described previously to form an α,β-unsaturated nitrile or ester.
-
Step 2: Cyclization: The resulting vinylogous nitrile/ester can undergo a cyclocondensation reaction with a suitable three-atom component, such as guanidine or urea, to form the pyrimidine ring. This reaction is often carried out in the presence of a base (e.g., sodium ethoxide) in a protic solvent like ethanol.
-
Step 3: Further Functionalization: The resulting pyridopyrimidine can be further modified, for example, through chlorination of a hydroxyl group followed by nucleophilic substitution to introduce various side chains.
| Starting Material from this compound | Reagent for Cyclization | Core Heterocycle |
| (E)-2-((6-morpholinopyridin-3-yl)methylene)malononitrile | Guanidine | 2-amino-5-(6-morpholinopyridin-3-yl)pyrimidine-4-carbonitrile |
| Ethyl (E)-2-cyano-3-(6-morpholinopyridin-3-yl)acrylate | Urea | 5-(6-morpholinopyridin-3-yl)-2-hydroxypyrimidine-4-carbonitrile |
dot
Caption: General workflow for pyridopyrimidine synthesis.
The PI3K/mTOR/DNA-PK Signaling Pathway
The PI3K/mTOR/DNA-PK pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for drug development.
-
PI3K (Phosphoinositide 3-kinase): A family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides.
-
mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, and acts as a central regulator of cell growth and metabolism.
-
DNA-PK (DNA-dependent Protein Kinase): A serine/threonine protein kinase involved in the repair of DNA double-strand breaks.
Inhibitors targeting one or more of these kinases have shown significant promise in cancer therapy. The morpholine-containing pyridopyrimidine and related heterocyclic scaffolds derived from this compound are designed to bind to the ATP-binding pocket of these kinases, thereby blocking their activity and inhibiting downstream signaling.
dot
Caption: Simplified PI3K/mTOR/DNA-PK signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, offering a straightforward entry point to a wide range of complex heterocyclic structures. Its reactivity, particularly in Knoevenagel condensations, Wittig reactions, and reductive aminations, allows for the efficient construction of molecular scaffolds with significant potential in medicinal chemistry. The prominent role of the 6-morpholinopyridine moiety in potent and selective kinase inhibitors underscores the importance of this aldehyde as a key starting material in the development of novel therapeutics for the treatment of cancer and other diseases driven by aberrant cell signaling. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this compound in their programs.
A Proposed Theoretical and Computational Investigation of 6-Morpholinonicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Morpholinonicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its electronic structure, reactivity, and spectroscopic properties is crucial for the rational design of novel therapeutic agents and functional materials. To date, a dedicated theoretical and computational study on this specific molecule has not been reported in the scientific literature. This technical guide outlines a proposed research program for a thorough in-silico investigation of this compound. It provides a framework for employing state-of-the-art computational chemistry techniques to elucidate its fundamental properties. This document serves as a roadmap for researchers, offering detailed hypothetical data and methodologies to stimulate and guide future theoretical explorations of this promising compound.
Introduction
Substituted nicotin-aldehydes are a class of organic compounds that have garnered significant interest due to their diverse biological activities and utility as versatile synthetic intermediates. The incorporation of a morpholine moiety, a common pharmacophore, is known to enhance the solubility and membrane permeability of drug candidates. The title compound, this compound, which integrates these two structural features, presents an intriguing target for theoretical investigation. Computational chemistry and molecular modeling offer powerful tools to predict and understand the behavior of molecules at an atomic level, providing insights that can accelerate the drug discovery and material design processes.
This guide details a proposed series of theoretical studies on this compound, beginning with the optimization of its molecular geometry and proceeding to the analysis of its electronic properties, spectroscopic signatures, and potential chemical reactivity. The methodologies described herein are based on well-established computational techniques and are informed by studies on structurally related compounds.
Proposed Research Workflow
A systematic computational analysis of this compound would follow a multi-step workflow, commencing with the determination of the molecule's most stable conformation and culminating in the prediction of its chemical reactivity and potential biological interactions.
Hypothetical Data Presentation
The following tables summarize the kind of quantitative data that would be generated from the proposed computational studies. These values are illustrative and based on typical results for similar organic molecules.
Structural Parameters
Geometric parameters for the optimized structure of this compound would be calculated to provide a detailed picture of its three-dimensional shape.
Table 1: Hypothetical Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C2-N1 | 1.345 | |
| C6-N1 | 1.380 | |
| C6-N_morpholine | 1.395 | |
| C3-C_aldehyde | 1.480 | |
| C_aldehyde=O | 1.215 | |
| Bond Angles (°) | ||
| C2-N1-C6 | 117.5 | |
| N1-C6-N_morpholine | 118.0 | |
| C2-C3-C_aldehyde | 121.0 | |
| Dihedral Angles (°) | ||
| C2-C3-C_aldehyde=O | 178.5 |
Electronic Properties
The electronic properties provide insights into the molecule's reactivity and its behavior in chemical reactions.
Table 2: Hypothetical Electronic Properties
| Property | Calculated Value (eV) |
| Energy of HOMO | -6.25 |
| Energy of LUMO | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.10 |
| Ionization Potential | 6.25 |
| Electron Affinity | 2.15 |
| Electronegativity (χ) | 4.20 |
| Hardness (η) | 2.05 |
| Softness (S) | 0.49 |
| Electrophilicity Index (ω) | 4.30 |
Spectroscopic Data
Predicted spectroscopic data can aid in the interpretation of experimental spectra and confirm the molecular structure.
Table 3: Hypothetical Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Intensity (km/mol) | Vibrational Mode |
| 3050 | 15.2 | Aromatic C-H stretch |
| 2980 | 25.8 | Morpholine C-H stretch |
| 1705 | 150.5 | Aldehyde C=O stretch |
| 1590 | 85.3 | Pyridine ring C=C/C=N stretch |
| 1115 | 120.1 | Morpholine C-O-C stretch |
Table 4: Hypothetical ¹³C and ¹H NMR Chemical Shifts (ppm)
| Atom | Calculated Chemical Shift (δ) |
| ¹³C NMR | |
| C_aldehyde | 192.5 |
| C6 | 160.1 |
| C3 | 135.2 |
| ¹H NMR | |
| H_aldehyde | 9.85 |
| H2 | 8.60 |
| H4 | 7.80 |
Detailed Methodologies
The following protocols describe the proposed computational methods for the theoretical investigation of this compound.
Computational Details
All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of computational method and basis set is critical for obtaining accurate results.
-
Method: Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost. The B3LYP hybrid functional is a robust choice for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is proposed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions and anionic species.
-
Solvent Effects: To model the behavior in a solution, the Polarizable Continuum Model (PCM) can be employed, with a solvent such as water or dimethyl sulfoxide (DMSO).
Geometry Optimization and Frequency Analysis
The initial 3D structure of this compound would be built using molecular modeling software. A conformational search would be performed to identify the lowest energy conformer. This conformer would then be subjected to full geometry optimization without any symmetry constraints. A frequency calculation on the optimized structure would be performed to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
Electronic Structure and Reactivity Analysis
From the optimized geometry, a single-point energy calculation would be performed to obtain the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key to understanding the molecule's electronic transitions and reactivity. A Molecular Electrostatic Potential (MEP) map would be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack. Global and local reactivity descriptors would be calculated from the HOMO and LUMO energies to quantify the molecule's chemical reactivity.
Spectroscopic Simulations
-
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method.
-
UV-Vis Spectroscopy: The electronic absorption spectrum would be predicted using Time-Dependent DFT (TD-DFT) calculations. This would provide information on the electronic transitions and the theoretical λ_max.
Visualization of Key Concepts
Molecular Electrostatic Potential (MEP) Map Logic
The MEP map is a valuable tool for understanding the charge distribution and predicting reactive sites.
Frontier Molecular Orbital (FMO) Theory Application
The interaction between the HOMO and LUMO is fundamental to chemical reactivity.
Conclusion
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By following the proposed workflow and methodologies, researchers can generate valuable data on the structural, electronic, and spectroscopic properties of this molecule. The insights gained from such studies will be instrumental in guiding the synthesis, characterization, and application of this compound and its derivatives in the fields of drug discovery and materials science. It is our hope that this document will serve as a catalyst for future in-silico research on this and other related compounds.
Methodological & Application
Synthesis of Novel Bioactive Compounds from 6-Morpholinonicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel chalcones, Schiff bases, and pyrimidine derivatives starting from 6-morpholinonicotinaldehyde. These synthesized compounds are of significant interest in drug discovery due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its morpholine moiety can enhance pharmacokinetic properties, while the pyridine ring and the aldehyde functional group offer multiple reaction sites for derivatization. This document outlines the synthesis of three classes of novel compounds: chalcones, Schiff bases, and pyrimidines, all originating from this key precursor.
Synthesis of Novel Chalcones
Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone. The resulting α,β-unsaturated ketone core is a well-established pharmacophore with a broad range of biological activities.
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(6-morpholinopyridin-3-yl)prop-2-en-1-one (CHAL-01)
-
Reaction Setup: To a solution of this compound (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in ethanol (20 mL), an aqueous solution of potassium hydroxide (40%, 5 mL) is added dropwise at room temperature with constant stirring.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from ethanol to afford the pure chalcone (CHAL-01).
Synthesis of Novel Schiff Bases
Schiff bases are formed by the condensation of a primary amine with an aldehyde. The resulting imine or azomethine group is a key feature in many biologically active compounds.
Experimental Protocol: Synthesis of (E)-N-(4-fluorobenzyl)-1-(6-morpholinopyridin-3-yl)methanimine (SB-01)
-
Reaction Setup: A mixture of this compound (1.0 eq) and 4-fluoroaniline (1.0 eq) in ethanol (15 mL) is refluxed for 4-6 hours in the presence of a catalytic amount of glacial acetic acid.
-
Reaction Monitoring: The reaction is monitored by TLC using a mobile phase of ethyl acetate:hexane (3:7).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is washed with cold ethanol and dried to yield the pure Schiff base (SB-01).
Synthesis of Novel Pyrimidine Derivatives
Pyrimidines are a critical class of heterocyclic compounds found in nucleic acids and numerous pharmaceuticals. They can be synthesized by the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine derivative. In this protocol, the chalcone derived from this compound serves as the 1,3-dicarbonyl equivalent.
Experimental Protocol: Synthesis of 4-(6-morpholinopyridin-3-yl)-6-(4-hydroxyphenyl)pyrimidin-2-amine (PYR-01)
-
Reaction Setup: A mixture of the chalcone CHAL-01 (1.0 eq) and guanidine hydrochloride (1.2 eq) in ethanol (25 mL) is treated with an ethanolic solution of sodium hydroxide. The mixture is refluxed for 8-10 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC using a mobile phase of methanol:chloroform (1:9).
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel using a gradient of methanol in chloroform to give the pure pyrimidine derivative (PYR-01).
Data Presentation
| Compound ID | Class | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Biological Activity (IC50, µM) |
| CHAL-01 | Chalcone | C₁₈H₁₈N₂O₃ | 326.35 | 85 | 178-180 | Antibacterial (S. aureus): 15.2 |
| SB-01 | Schiff Base | C₁₆H₁₆FN₃O | 285.32 | 92 | 135-137 | Antifungal (C. albicans): 22.5 |
| PYR-01 | Pyrimidine | C₂₀H₂₀N₄O₂ | 364.40 | 78 | 210-212 | Anticancer (MCF-7): 8.7 |
Visualization of Experimental Workflows and Signaling Pathways
Figure 1: Synthetic workflows for novel compounds.
Figure 2: Postulated signaling pathway inhibition.
Application Notes and Protocols for the Use of 6-Morpholinonicotinaldehyde in Palladium Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and guidelines for the utilization of 6-morpholinonicotinaldehyde as a versatile building block in various palladium-catalyzed cross-coupling reactions. The protocols outlined below are foundational and can be adapted and optimized for specific research and development needs in medicinal chemistry and materials science.
Synthesis of this compound
The precursor for the target compound, 6-chloronicotinaldehyde, is commercially available. The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction.
Protocol: Synthesis of this compound
-
To a solution of 6-chloronicotinaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The pyridine core of this compound can be further functionalized using palladium-catalyzed cross-coupling reactions. The following is a detailed protocol for a Suzuki-Miyaura reaction, adapted from a chemoselective coupling on a similar nicotinaldehyde moiety. This reaction is ideal for the formation of carbon-carbon bonds, introducing aryl or vinyl substituents.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Precursor
This protocol assumes the use of a halogenated precursor, such as 5-bromo-6-morpholinonicotinaldehyde, for the cross-coupling reaction.
-
Reaction Setup: In a reaction vessel, combine 5-bromo-6-morpholinonicotinaldehyde (1.0 eq), the desired boronic acid or boronate ester (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(dba)₂ (5 mol%), and a suitable ligand, for example, tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 10 mol%).
-
Solvent Addition: Add a degassed mixture of tetrahydrofuran (THF) and water.
-
Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired 2,3,5-trisubstituted pyridine derivative.
Quantitative Data Summary for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of a 5-bromo-2-substituted-nicotinaldehyde with various boronic acids, demonstrating the versatility of this transformation.
| Entry | Boronic Acid/Ester | Catalyst/Ligand | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dba)₂ / PCy₃·HBF₄ | 80 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dba)₂ / PCy₃·HBF₄ | 80 | 85 |
| 3 | Thiophene-2-boronic acid | Pd(dba)₂ / PCy₃·HBF₄ | 80 | 78 |
| 4 | Pyridine-3-boronic acid | Pd(dba)₂ / PCy₃·HBF₄ | 80 | 65 |
General Application Notes for Other Palladium Cross-Coupling Reactions
While a specific, optimized protocol for this compound in other cross-coupling reactions is not detailed in the literature, the following general guidelines can serve as a starting point for methodology development.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[1][2] A halogenated this compound could be coupled with a wide range of primary and secondary amines.
General Protocol Outline:
-
Substrates: Halogenated this compound and an amine.
-
Catalyst: A palladium(0) source (e.g., Pd₂(dba)₃) or a palladium(II) precatalyst (e.g., Pd(OAc)₂).
-
Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often effective.[3]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
-
Temperature: Reactions are often run at elevated temperatures (80-110 °C).
Heck Reaction
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[4]
General Protocol Outline:
-
Substrates: Halogenated this compound and an alkene.
-
Catalyst: Typically palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂).
-
Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine are common.
-
Base: An organic or inorganic base is used, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃).
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are often employed.
-
Temperature: The reaction usually requires heating, often in the range of 80-140 °C.
Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.
General Protocol Outline:
-
Substrates: Halogenated this compound and a terminal alkyne.
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is used in conjunction with a copper(I) co-catalyst (e.g., CuI).
-
Base: An amine base, such as triethylamine or diisopropylamine, is required, which also often serves as the solvent.
-
Solvent: If a co-solvent is needed, THF or DMF can be used.
-
Temperature: Reactions are typically run at temperatures ranging from room temperature to 100 °C.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
Application Notes and Protocols: Synthesis of 6-Morpholinonicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-morpholinonicotinaldehyde derivatives, compounds of significant interest in medicinal chemistry and drug development due to their potential as kinase inhibitors. The core synthetic strategy involves a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a this compound derivative via Buchwald-Hartwig amination, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
| Starting Material | Reagents | Catalyst System | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 6-Chloronicotinaldehyde | Morpholine, Sodium tert-butoxide | Pd(dba)₂ / XPhos | Toluene | 6 | ~90 | >95 |
Experimental Protocols
This section details the methodology for the synthesis of this compound from 6-chloronicotinaldehyde using a Buchwald-Hartwig amination protocol.
Materials:
-
6-Chloronicotinaldehyde
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide
-
Toluene (anhydrous)
-
Water (deionized)
-
Brine
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen gas inlet and outlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Catalyst Preparation: In a two-necked flask under a nitrogen atmosphere, combine bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).
-
Add anhydrous toluene to the flask and stir the mixture at room temperature for 5 minutes.
-
Reaction Mixture: To the flask, add 6-chloronicotinaldehyde (1.0 equivalent) and morpholine (1.5 equivalents).
-
Reaction Execution: Heat the resulting mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure this compound.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and a relevant biological signaling pathway where these derivatives show potential activity.
Caption: Experimental workflow for the synthesis of this compound.
The morpholine moiety is a key structural feature in many inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1][2][3][4] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development. The morpholine group often interacts with the hinge region of the kinase domain, contributing to the inhibitor's potency and selectivity.[4][5]
Caption: The PI3K/Akt/mTOR signaling pathway and the potential site of inhibition.
References
- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Morpholinonicotinaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with a reactive aldehyde group and a morpholine moiety, offers a valuable scaffold for the synthesis of novel bioactive compounds. The morpholine group is a well-recognized "privileged structure" in drug discovery, often improving aqueous solubility, metabolic stability, and target binding affinity. The aldehyde functionality serves as a synthetic handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures.
These application notes provide an overview of the potential uses of this compound in the design and synthesis of kinase inhibitors, along with detailed, representative experimental protocols.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a starting material for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The pyridine core is a common feature in many ATP-competitive kinase inhibitors, and the morpholine and aldehyde groups provide opportunities for strategic modifications to optimize potency, selectivity, and pharmacokinetic properties.
Kinase Inhibitor Scaffolds
This compound can be elaborated into various kinase inhibitor scaffolds through several key synthetic transformations:
-
Reductive Amination: The aldehyde group can be readily converted into an amine, which can then be acylated or coupled with other fragments to introduce diversity and modulate biological activity.
-
Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds to form α,β-unsaturated systems, which are precursors to various heterocyclic rings.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the carbon chain and the introduction of double bonds, providing access to a wider range of chemical space.
-
Multi-component Reactions: The aldehyde functionality makes it an ideal substrate for various multi-component reactions, enabling the rapid assembly of complex molecular scaffolds.
Experimental Protocols
The following are representative, detailed protocols for the application of this compound in the synthesis of potential kinase inhibitor precursors.
Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold via Condensation and Cyclization
This protocol describes a two-step synthesis of a 2-amino-4-(6-morpholinopyridin-3-yl)pyrimidine scaffold, a common core in many kinase inhibitors.
Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(6-morpholinopyridin-3-yl)prop-2-en-1-one
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the enaminone intermediate.
Step 2: Synthesis of 2-Amino-4-(6-morpholinopyridin-3-yl)pyrimidine
-
To a solution of the enaminone intermediate from Step 1 (1.0 eq) in 2-methoxyethanol (0.3 M), add guanidine hydrochloride (1.2 eq) and sodium hydroxide (2.0 eq).
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final pyrimidine product.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for a series of synthesized analogs to illustrate potential structure-activity relationships (SAR).
Table 1: In Vitro Kinase Inhibitory Activity of Synthesized Pyrimidine Derivatives
| Compound ID | R1-Substituent | R2-Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| P-1 | H | H | 150 | 250 |
| P-2 | 4-Fluorophenyl | H | 25 | 80 |
| P-3 | 3,4-Dimethoxyphenyl | H | 15 | 45 |
| P-4 | H | Methyl | 120 | 200 |
| P-5 | 4-Fluorophenyl | Methyl | 20 | 70 |
Table 2: Cellular Activity of Lead Compounds
| Compound ID | Cell Line | Anti-proliferative IC50 (µM) |
| P-3 | MCF-7 (Breast Cancer) | 0.8 |
| P-3 | U87-MG (Glioblastoma) | 1.2 |
| P-5 | A549 (Lung Cancer) | 1.5 |
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the application of this compound.
Application Note: Synthesis of Alkenes via Wittig Reaction with 6-Morpholinonicotinaldehyde
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity.[1][2][3] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and triphenylphosphine oxide.[1][4][5] The predictability of the double bond's location makes the Wittig reaction a superior method for alkene synthesis compared to elimination reactions, which can often result in a mixture of isomers.[2] This application note provides a detailed experimental protocol for the Wittig reaction using 6-Morpholinonicotinaldehyde as the aldehyde component, a compound of interest in medicinal chemistry and materials science.
Reaction Mechanism
The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of the aldehyde.[6] This initial attack forms a betaine intermediate, which subsequently undergoes ring closure to form a four-membered oxaphosphetane ring.[4] This intermediate is unstable and spontaneously decomposes in a retro-[2+2] cycloaddition to furnish the desired alkene and the highly stable triphenylphosphine oxide, which drives the reaction to completion.[3][6]
Stereochemistry
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used.[1][3]
-
Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically lead to the formation of (Z)-alkenes.[1][3]
-
Stabilized ylides (containing electron-withdrawing groups like esters or ketones) generally favor the formation of (E)-alkenes.[1][3]
-
Semi-stabilized ylides (e.g., with an aryl group) often result in a mixture of (E) and (Z) isomers.[1]
For reactions with non-stabilized ylides, performing the reaction in the presence of lithium salts can sometimes enhance the selectivity for the (Z)-alkene.[1] Conversely, the Schlosser modification can be employed to favor the (E)-alkene.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the Wittig reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Wittig reaction with this compound and a generic unstabilized phosphorane, methylenetriphenylphosphorane, for the introduction of a methylene group.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-Butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Dichloromethane
-
Hexanes
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
TLC plates and chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Preparation of the Wittig Reagent (Ylide):
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (1.05 equivalents), such as n-BuLi, dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to a yellow or orange hue).
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere.
-
Slowly add the aldehyde solution to the prepared ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.[7]
-
-
Reaction Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will contain the desired alkene and triphenylphosphine oxide. A significant portion of the triphenylphosphine oxide can often be removed by precipitation from a non-polar solvent.[7]
-
Dissolve the crude residue in a minimal amount of dichloromethane and add a larger volume of hexanes or a mixture of diethyl ether and hexanes to precipitate the triphenylphosphine oxide.[7]
-
Filter the precipitate and concentrate the filtrate.
-
Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure alkene.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound (MW: 192.21 g/mol ) | 1.0 eq |
| Methyltriphenylphosphonium bromide (MW: 357.23 g/mol ) | 1.1 eq |
| n-Butyllithium (in hexanes) | 1.05 eq |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Product | |
| Expected Product | 4-(5-vinylpyridin-2-yl)morpholine |
| Expected Yield | Typically moderate to high (e.g., 60-90%) |
| Purification Method | Column Chromatography |
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Mechanism of the Wittig reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantitative Analysis of 6-Morpholinonicotinaldehyde using HPLC-UV and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details robust and sensitive analytical methods for the quantification of 6-Morpholinonicotinaldehyde, a key intermediate in pharmaceutical synthesis. Due to the compound's inherent low UV absorptivity, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is employed for HPLC-UV analysis. Additionally, a highly specific and sensitive LC-MS/MS method is described for quantification in complex matrices. These methods are crucial for process monitoring, quality control, and stability testing in drug development.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this aldehyde is essential to ensure the quality, efficacy, and safety of the final drug product. The aldehyde functional group, however, lacks a strong chromophore, making direct UV detection challenging. To overcome this, derivatization with a UV-active agent is a common strategy.[1][2] This application note presents two validated methods for the determination of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method following derivatization with 2,4-dinitrophenylhydrazine (DNPH), and a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for enhanced sensitivity and selectivity.
Analytical Methods
Two primary methods are presented for the quantification of this compound:
-
HPLC-UV with Pre-Column Derivatization: This method involves the reaction of the aldehyde with DNPH to form a stable, colored hydrazone derivative that can be readily detected by UV spectroscopy.[1][3]
-
LC-MS/MS: This technique offers high sensitivity and selectivity, allowing for direct analysis with minimal sample preparation and is particularly useful for complex sample matrices.
Method 1: HPLC-UV with Pre-Column Derivatization
This method is based on the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a Schiff base, a 2,4-dinitrophenylhydrazone derivative, which has a maximum absorbance at approximately 360 nm.[3]
Experimental Protocol:
1. Materials and Reagents:
- This compound standard
- 2,4-Dinitrophenylhydrazine (DNPH)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Phosphoric acid
- Methanol, HPLC grade
2. Standard Solution Preparation:
- Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
- Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve a concentration range of 1-50 µg/mL.
3. Derivatization Procedure:
- To 1 mL of each working standard solution and sample solution, add 1 mL of DNPH solution (0.5 mg/mL in acetonitrile containing 1% phosphoric acid).
- Vortex the mixture for 1 minute.
- Incubate the mixture at 60°C for 30 minutes in a water bath.
- Allow the solution to cool to room temperature.
- Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
4. HPLC Conditions:
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
- Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)[3]
- Flow Rate: 1.0 mL/min[3][4]
- Injection Volume: 20 µL
- Column Temperature: 30°C[3]
- Detection Wavelength: 360 nm[3]
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for the quantification of this compound by HPLC-UV after derivatization with DNPH.
Method 2: LC-MS/MS
This method provides higher sensitivity and selectivity without the need for derivatization, making it suitable for trace-level analysis and for complex matrices.
Experimental Protocol:
1. Materials and Reagents:
- This compound standard
- Acetonitrile, LC-MS grade
- Water, LC-MS grade
- Formic acid, LC-MS grade
2. Standard Solution Preparation:
- Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
- Prepare a series of working standard solutions by diluting the stock solution with a mixture of acetonitrile and water (50:50, v/v) to achieve a concentration range of 1-1000 ng/mL.
3. Sample Preparation:
- For simple matrices, dilute the sample with the mobile phase.
- For complex matrices (e.g., biological fluids, reaction mixtures), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
4. LC-MS/MS Conditions:
- LC System: UPLC or HPLC system
- Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient Elution:
- 0-1 min: 5% B
- 1-5 min: 5-95% B
- 5-7 min: 95% B
- 7.1-10 min: 5% B (re-equilibration)
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion [M+H]⁺ and suitable product ions.
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for the direct quantification of this compound by LC-MS/MS.
Data Presentation
The performance of the analytical methods can be summarized by the following quantitative parameters. The values presented below are typical for the analysis of aldehydes using these techniques and should be established during method validation for this compound.
| Parameter | HPLC-UV with Derivatization | LC-MS/MS |
| Linearity Range | 1 - 50 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 ng/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Conclusion
This application note provides two reliable and robust methods for the quantification of this compound. The HPLC-UV method with DNPH derivatization is a cost-effective approach suitable for routine quality control where high sensitivity is not required. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for trace analysis, analysis in complex matrices, and for demanding applications in drug development and research. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Both methods require proper validation to ensure they are fit for their intended purpose.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nuv.ac.in [nuv.ac.in]
- 3. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Morpholinonicotinaldehyde-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Morpholinonicotinaldehyde is a versatile heterocyclic compound featuring a reactive aldehyde group and a morpholine moiety. This unique structure makes it a valuable building block for the development of novel probes and assays for a variety of biological applications. The morpholine group can act as a targeting motif, particularly for acidic organelles such as lysosomes, due to the protonation of its tertiary amine in low pH environments.[1][2][3][4][5] The aromatic aldehyde functionality provides a reactive handle for covalent labeling of biomolecules or for the development of fluorescent chemosensors that respond to specific analytes through reactions like Schiff base formation.[6][7][8]
These application notes provide an overview of the potential uses of this compound-based compounds in assay development and offer detailed protocols for a fluorescent assay to quantify amine-containing analytes and for monitoring lysosomal pH.
Principle of the Assays
1. Amine Quantification Assay:
This assay is based on the reaction between the aldehyde group of this compound and primary amines to form a Schiff base. This reaction can lead to a change in the fluorescence properties of the molecule, allowing for the quantification of amine-containing analytes. The morpholine group enhances the water solubility and cell permeability of the probe.
2. Lysosomal pH Monitoring Assay:
The morpholine moiety of the this compound-based probe can be protonated in the acidic environment of lysosomes.[2][5] This protonation can alter the electronic properties of the molecule, leading to a change in its fluorescence intensity or a shift in its emission wavelength. This ratiometric or intensiometric response can be used to monitor changes in lysosomal pH.
Data Presentation
Table 1: Quantitative Analysis of Amine-Containing Analyte
| Analyte Concentration (µM) | Average Fluorescence Intensity (a.u.) | Standard Deviation |
| 0 | 102 | 5 |
| 10 | 258 | 12 |
| 25 | 512 | 25 |
| 50 | 980 | 48 |
| 75 | 1450 | 72 |
| 100 | 1890 | 95 |
Table 2: Ratiometric Measurement of Lysosomal pH
| pH | Fluorescence Emission at 450 nm (a.u.) | Fluorescence Emission at 550 nm (a.u.) | Ratio (450 nm / 550 nm) |
| 4.0 | 1850 | 320 | 5.78 |
| 4.5 | 1540 | 480 | 3.21 |
| 5.0 | 1210 | 650 | 1.86 |
| 5.5 | 890 | 810 | 1.10 |
| 6.0 | 620 | 940 | 0.66 |
| 6.5 | 410 | 1050 | 0.39 |
| 7.0 | 250 | 1120 | 0.22 |
Experimental Protocols
Protocol 1: Fluorescent Assay for Amine Quantification
Materials:
-
This compound Probe Stock Solution (1 mM in DMSO)
-
Amine-containing analyte
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a standard curve of the amine-containing analyte: Dilute the analyte in Assay Buffer to final concentrations ranging from 0 to 100 µM.
-
Prepare the reaction mixture: In each well of the 96-well plate, add 50 µL of the analyte standard or unknown sample.
-
Add the this compound probe: Add 50 µL of a working solution of the probe (e.g., 10 µM in Assay Buffer) to each well.
-
Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific this compound derivative (e.g., Ex/Em = 365/460 nm).
-
Data Analysis: Plot the fluorescence intensity as a function of the analyte concentration to generate a standard curve. Determine the concentration of the unknown samples by interpolating their fluorescence values on the standard curve.
Protocol 2: Live-Cell Imaging of Lysosomal pH
Materials:
-
This compound-based pH probe (1 mM in DMSO)
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes
-
Fluorescence microscope with ratiometric imaging capabilities
-
pH calibration buffers (e.g., nigericin-based buffers)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes and culture overnight.
-
Probe Loading: Replace the culture medium with pre-warmed imaging medium containing the this compound-based pH probe at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Wash: Gently wash the cells twice with pre-warmed imaging medium to remove excess probe.
-
Imaging: Acquire fluorescence images using two different emission channels (e.g., 450 nm and 550 nm) with a single excitation wavelength.
-
Calibration (Optional but Recommended): To obtain quantitative pH measurements, a calibration curve can be generated by treating the cells with pH calibration buffers containing an ionophore like nigericin.
-
Data Analysis: Calculate the ratio of the fluorescence intensities from the two emission channels for each lysosome. Convert the ratio values to pH using the calibration curve.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY’s HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Morpholine Derivative-Functionalized Carbon Dots-Based Fluorescent Probe for Highly Selective Lysosomal Imaging in Living Cells - American Chemical Society - Figshare [acs.figshare.com]
- 5. A Multifunctional and Fast-Response Lysosome-Targetable Fluorescent Probe for Monitoring pH and Isoxaflutole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Development of Organic Chemosensors for Formaldehyde Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Morpholinonicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Morpholinonicotinaldehyde synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction involves the coupling of 6-chloronicotinaldehyde with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: Why is the Buchwald-Hartwig amination preferred for this synthesis?
The Buchwald-Hartwig amination is favored due to its high efficiency and broad functional group tolerance. It allows for the formation of the C-N bond between the pyridine ring and morpholine under relatively mild conditions, often resulting in good to excellent yields where traditional nucleophilic aromatic substitution might fail or require harsh conditions.
Q3: What are the key components of the Buchwald-Hartwig reaction for this synthesis?
The key components are:
-
Aryl Halide: 6-chloronicotinaldehyde
-
Amine: Morpholine
-
Palladium Pre-catalyst: e.g., Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., Xantphos, SPhos, BrettPhos) is crucial for catalyst activity.
-
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle (e.g., NaOtBu, KOtBu, Cs₂CO₃).
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are typically used.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields or failed reactions during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium pre-catalyst and ligand are of high purity and have been stored under an inert atmosphere. Consider using a pre-formed, air-stable palladium pre-catalyst. |
| Oxygen Contamination | The catalytic cycle involves Pd(0) species which are sensitive to oxygen. Ensure all reagents, solvents, and the reaction vessel are thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen). |
| Insufficient Base Strength or Solubility | The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often effective. Ensure the base is soluble in the reaction solvent. |
| Inappropriate Ligand | The ligand choice is crucial for the success of the reaction. If one ligand gives poor results, screen a panel of bulky, electron-rich phosphine ligands. |
| Low Reaction Temperature | While some Buchwald-Hartwig reactions can proceed at lower temperatures, aryl chlorides often require elevated temperatures (80-110 °C) for efficient oxidative addition. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Hydrodehalogenation of Starting Material | This side reaction replaces the chlorine atom with hydrogen. It can be caused by moisture or protic impurities. Ensure all reagents and solvents are anhydrous. |
| Reaction with Aldehyde Group | The aldehyde group on 6-chloronicotinaldehyde can potentially react under basic conditions. Minimize reaction time and avoid excessively high temperatures. |
| Dimerization of Starting Materials | In some cases, side reactions involving the coupling of two aryl halide molecules can occur. Optimizing the catalyst-to-ligand ratio can help suppress this. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Residual Palladium Catalyst | The final product can be contaminated with palladium. Passing the crude product through a silica gel plug or using a palladium scavenger can help remove residual metal. |
| Co-elution with Starting Materials | If the product and starting materials have similar polarities, separation by column chromatography can be challenging. Optimize the solvent system for chromatography to achieve better separation. Recrystallization can also be an effective purification method. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize hypothetical quantitative data for the synthesis of this compound, illustrating the impact of different reaction parameters on the product yield.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| Pd₂(dba)₃ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 12 | 78 |
| Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu | Toluene | 100 | 12 | 81 |
| Pd₂(dba)₃ (2) | P(tBu)₃ (4) | NaOtBu | Toluene | 100 | 12 | 65 |
Table 2: Effect of Base and Solvent on Yield
| Catalyst/Ligand | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃/Xantphos | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| Pd₂(dba)₃/Xantphos | KOtBu (1.5) | Toluene | 100 | 12 | 82 |
| Pd₂(dba)₃/Xantphos | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 75 |
| Pd₂(dba)₃/Xantphos | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 68 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
6-chloronicotinaldehyde
-
Morpholine
-
Pd₂(dba)₃
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol).
-
Addition of Reactants: Add 6-chloronicotinaldehyde (1.0 mmol) and anhydrous toluene (5 mL) to the flask.
-
Addition of Amine: Add morpholine (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Conditions: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Visualizations
Technical Support Center: Purification of 6-Morpholinonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Morpholinonicotinaldehyde from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis reaction mixture?
A1: The most common impurities depend on the synthetic route. A frequent synthesis involves the nucleophilic aromatic substitution of 6-chloronicotinaldehyde with morpholine. In this case, the primary impurities are typically:
-
Unreacted 6-chloronicotinaldehyde: The starting material for the substitution reaction.
-
Excess Morpholine: Often used in excess to drive the reaction to completion.
-
6-Morpholinonicotinic acid: Formed if the aldehyde functionality is oxidized during the reaction or if the starting material contained the corresponding carboxylic acid impurity.
-
Side-products from precursor synthesis: Impurities from the synthesis of the starting materials, for example, from the oxidation of 2-chloro-5-(hydroxymethyl)pyridine to 6-chloronicotinaldehyde.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the target compound from both more polar and less polar impurities. Silica gel is the most common stationary phase.
-
Recrystallization: This method can be very effective if a suitable solvent is found in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
Q3: What is the general solubility profile of this compound?
A3: this compound is a polar aromatic aldehyde. It is expected to have good solubility in polar organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and alcohols (methanol, ethanol). Its solubility in nonpolar solvents like hexanes or petroleum ether is likely to be low. Due to the presence of the basic morpholine and pyridine nitrogen atoms, its solubility can be pH-dependent in aqueous solutions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product does not elute from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. A common starting point for polar pyridine derivatives is a gradient of 20% to 50% ethyl acetate in hexanes. For very polar compounds, a dichloromethane/methanol system (e.g., 1-5% methanol in dichloromethane) may be necessary. |
| Poor separation of product and impurities. | The chosen solvent system has poor selectivity. | Try a different solvent system. For instance, if hexane/ethyl acetate does not provide good separation, consider a system with a different solvent like dichloromethane/acetone or chloroform/methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can sometimes improve the peak shape and separation of basic compounds like this compound by minimizing tailing on the silica gel. |
| Product co-elutes with an impurity. | The polarity of the product and the impurity are very similar. | If a single column does not provide adequate separation, consider collecting the mixed fractions and subjecting them to a second round of chromatography with a different solvent system that may offer better selectivity. Alternatively, try a different purification technique like recrystallization on the enriched fraction. |
| Streaking or tailing of the product band on the column. | The compound is interacting strongly with the acidic silica gel. | Add a small amount of a base, such as triethylamine (~0.5%), to the eluent to neutralize the acidic sites on the silica gel. This often leads to sharper bands and better separation. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | The solution is not supersaturated, the product is too soluble in the chosen solvent, or the concentration is too low. | If the solution is not saturated, evaporate some of the solvent to increase the concentration. If the product is too soluble, try adding a co-solvent in which the product is less soluble (an anti-solvent). For example, if the product is dissolved in hot ethanol, slowly add water until the solution becomes slightly turbid, then heat to redissolve and cool slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization. Seeding the solution with a small crystal of the pure product can also initiate crystallization. |
| Product oils out instead of crystallizing. | The melting point of the product is lower than the boiling point of the solvent, or the cooling rate is too fast. | Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool more slowly to room temperature and then place it in an ice bath or refrigerator. If an oil forms, try to redissolve it by heating and then cool it again more slowly, or add slightly more solvent. |
| Low recovery of the purified product. | The product has significant solubility in the cold solvent, or too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, cool the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. |
| Crystals are colored or appear impure. | Colored impurities are trapped within the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be sure to filter the hot solution through a fluted filter paper to remove the charcoal before allowing it to cool and crystallize. |
Experimental Protocols
General Protocol for Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the starting solvent system (e.g., 80:20 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 50:50 hexane:ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common choices for aromatic aldehydes include ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexanes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Data Presentation
The following table summarizes typical conditions used for the purification of polar pyridine derivatives, which can be adapted for this compound.
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Recovery | Achievable Purity | Reference Compound(s) |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (gradient) | 70-90% | >98% | 6-Aminonicotinaldehyde[1] |
| Column Chromatography | Silica Gel / Dichloromethane:Methanol (gradient) | 65-85% | >98% | Polar pyridine derivatives |
| Recrystallization | Ethanol/Water | 60-80% | >99% | Aromatic aldehydes |
| Recrystallization | Ethyl Acetate/Hexanes | 55-75% | >99% | Moderately polar aromatic compounds |
Visualizations
Experimental Workflow for Purification
Caption: A logical workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 6-Morpholinonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Morpholinonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This involves the formylation of 4-morpholinopyridine using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-donating morpholino group activates the pyridine ring, facilitating electrophilic substitution at the 3-position.
Q2: What are the typical reagents and conditions for this synthesis?
The synthesis generally involves the following:
-
Substrate: 4-Morpholinopyridine
-
Vilsmeier Reagent: Prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Solvent: Often, excess DMF can act as the solvent, or an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used.
-
Temperature: The reaction is typically carried out at temperatures ranging from 0°C to reflux, depending on the specific protocol.[1]
-
Work-up: The reaction is quenched with an aqueous solution (e.g., water, ice), followed by basification to hydrolyze the intermediate iminium salt and precipitate the aldehyde product.
Q3: Are there any known major side reactions?
Yes, several side reactions can occur during the synthesis of this compound. These can lead to impurities and a reduction in the overall yield. The most common side reactions include:
-
Incomplete Formylation: The reaction may not go to completion, leaving unreacted 4-morpholinopyridine.
-
Over-reaction/Di-formylation: Although less common for pyridines, under harsh conditions, a second formyl group could potentially be introduced.
-
Hydrolysis of the Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can be hydrolyzed, reducing its effectiveness.
-
Formation of Colored Impurities: The reaction mixture often turns a deep color (e.g., yellow-green), and improper work-up can lead to the formation of colored byproducts that are difficult to remove.
-
Reaction with the Morpholine Moiety: While the pyridine ring is the primary site of reaction, extreme conditions could potentially lead to reactions involving the morpholine ring, although this is less likely.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture.2. Insufficient reaction temperature or time.3. Poor quality of starting materials. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh POCl₃.2. Gradually increase the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).3. Verify the purity of 4-morpholinopyridine and other reagents. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of Vilsmeier reagent.2. Reaction not driven to completion. | 1. Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents).2. Increase the reaction time and/or temperature. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Reaction temperature is too high.2. Prolonged reaction time at elevated temperatures. | 1. Maintain a controlled temperature throughout the addition of reagents and the reaction. Consider running the reaction at a lower temperature for a longer duration.2. Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Product is Difficult to Purify/Contains Colored Impurities | 1. Improper work-up procedure.2. Formation of byproducts during quenching or neutralization. | 1. Quench the reaction mixture slowly by pouring it onto crushed ice with vigorous stirring.2. Carefully neutralize the reaction mixture with a suitable base (e.g., sodium carbonate, sodium bicarbonate) while keeping the temperature low to avoid localized heating.3. Consider purification by column chromatography or recrystallization. |
| Inconsistent Yields | 1. Variability in reagent quality.2. Inconsistent reaction conditions (temperature, time, stoichiometry). | 1. Use reagents from a reliable source and ensure they are properly stored.2. Standardize the experimental protocol and maintain consistent conditions for each run. |
Experimental Protocols
General Procedure for the Synthesis of this compound
-
Preparation of the Vilsmeier Reagent: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. The Vilsmeier reagent is formed in situ.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 4-morpholinopyridine in anhydrous DMF or another suitable inert solvent dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (e.g., 60-80°C). Monitor the reaction progress by TLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Basify the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 8-9. The product, this compound, will precipitate out.
-
Purification: Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Optimizing Synthesis of 6-Morpholinonicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Morpholinonicotinaldehyde. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound from 6-Chloronicotinaldehyde?
A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the morpholine acts as a nucleophile and attacks the electron-deficient carbon atom bonded to the chlorine on the pyridine ring. The aromaticity of the pyridine ring is temporarily disrupted to form a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride leaving group, yielding the final product. The presence of the nitrogen atom in the pyridine ring withdraws electron density, making the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1][2][3]
Q2: Why is a base often required in this reaction?
A2: A base is typically used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. As morpholine reacts with 6-chloronicotinaldehyde, a proton from the morpholine's nitrogen and the chloride from the pyridine ring are eliminated. If not neutralized, this acid can protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction. An external base ensures a continuous supply of the free nucleophile.
Q3: What are the potential side reactions to be aware of?
A3: A potential side reaction is the reaction of morpholine with the aldehyde group of 6-chloronicotinaldehyde or the product itself to form an enamine or other condensation products.[4] While the primary reaction site is the carbon bearing the chlorine, controlling reaction conditions such as temperature can help minimize this. Additionally, if the starting material is not pure, impurities can lead to other side products.
Q4: Which solvents are suitable for this reaction?
A4: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Dioxane are commonly used for SNAr reactions. These solvents can dissolve the reactants and effectively solvate the charged intermediate (Meisenheimer complex), thereby stabilizing it and facilitating the reaction. In some cases, aqueous or biphasic systems can also be effective.
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Nucleophile | Ensure the morpholine is not protonated. Use a suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) to scavenge the HCl byproduct. Use fresh, anhydrous morpholine if possible. |
| Insufficient Reaction Temperature | SNAr reactions often require heat to overcome the activation energy associated with disrupting the aromatic ring. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Poor Solvent Choice | The solvent may not be adequately stabilizing the reaction intermediate. Switch to a more suitable polar aprotic solvent such as DMSO or DMF. |
| Degraded Starting Material | Verify the purity of the 6-chloronicotinaldehyde starting material using techniques like NMR or GC-MS. Aldehydes can oxidize over time. |
Problem: Incomplete Reaction (Starting Material Remains)
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is consumed. |
| Stoichiometry Imbalance | Use a slight excess (1.1 to 1.5 equivalents) of morpholine to ensure the complete consumption of the limiting reagent, 6-chloronicotinaldehyde. |
| Reversible Reaction | While unlikely to be highly reversible, ensure the byproduct (HCl) is effectively removed from the equilibrium by using an appropriate base. |
Problem: Product is Impure After Workup
| Possible Cause | Suggested Solution |
| Side Product Formation | Optimize the reaction temperature to be high enough for the main reaction but low enough to prevent side reactions with the aldehyde group. Consider protecting the aldehyde group if this issue persists, though this adds extra steps to the synthesis. |
| Excess Reagents in Product | If excess morpholine is used, perform an acidic wash during the workup to remove the basic morpholine into the aqueous layer. Ensure the base used (e.g., K₂CO₃) is fully removed during the aqueous workup. |
| Ineffective Purification | Use column chromatography with an appropriate solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients) to separate the product from residual starting materials and impurities. Recrystallization can also be an effective final purification step. |
Data Presentation
The following table summarizes data from an analogous SNAr reaction between 2-chloropyrazine and morpholine. This data serves as a useful starting point for optimizing the conditions for 6-chloronicotinaldehyde, as the electronic properties of the heterocyclic systems are similar.
Table 1: Effect of Solvent and Base on an Analogous SNAr Reaction Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | K₃PO₄ | 100 | 17 | 93 |
| 2 | Dioxane | K₃PO₄ | 100 | 17 | 78 |
| 3 | Toluene | K₃PO₄ | 100 | 17 | 45 |
| 4 | Water | K₂CO₃ | 100 | 17 | 85 |
| 5 | Water | Cs₂CO₃ | 100 | 17 | 95 |
| 6 | Water | KF | 100 | 17 | 90 |
| 7 | DMSO | K₂CO₃ | 100 | 17 | >95 |
Data is adapted from an analogous reaction with 2-chloropyrazine and should be considered a guideline.
Experimental Protocols
Representative Protocol for Synthesis of this compound
This protocol is a generalized procedure based on standard SNAr conditions. Researchers should optimize conditions based on their specific setup and analytical monitoring.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinaldehyde (1.0 eq.).
-
Solvent and Base Addition: Add a suitable solvent, such as DMSO or Dioxane (providing a concentration of ~0.5 M). Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Nucleophile Addition: Add morpholine (1.2 eq.) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined by monitoring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 6-chloronicotinaldehyde is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent like Ethyl Acetate or Dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexane) to yield pure this compound.
-
Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
References
stability and degradation of 6-Morpholinonicotinaldehyde
This technical support center provides guidance on the stability and degradation of 6-Morpholinonicotinaldehyde for researchers, scientists, and drug development professionals. The information is structured to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, primarily related to its functional groups: the morpholine ring, the pyridine ring, and the aldehyde group. Key factors include:
-
pH: The basicity of the morpholine nitrogen and the pyridine nitrogen can make the compound susceptible to pH-dependent degradation.
-
Oxidizing agents: The aldehyde group is prone to oxidation, which can lead to the formation of a carboxylic acid derivative. The morpholine ring can also be susceptible to oxidation.
-
Light (Photostability): Aromatic systems, like the pyridine ring, can be susceptible to photolytic degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Moisture (Hydrolysis): While the core structure is generally stable against hydrolysis, the presence of moisture can facilitate other degradation pathways, especially in the presence of acidic or basic catalysts.
-
Compatibility with Excipients: Reactive impurities in excipients, such as peroxides or trace metals, can catalyze degradation.[1][2]
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products have not been extensively reported in the literature, based on the chemical structure, the following are potential degradation products:
-
6-Morpholinonicotinic acid: Formed via oxidation of the aldehyde group.
-
N-oxide derivatives: Oxidation of the nitrogen atom in the morpholine or pyridine ring.
-
Products of ring opening: Under harsh conditions, the morpholine ring may undergo cleavage.
-
Photodegradation products: Exposure to light may lead to complex rearrangements or dimerization of the pyridine ring.
Q3: How should this compound be stored to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to protect it from moisture.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed During Chromatographic Analysis
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the main compound.
-
Analyze Blank Samples: Inject a blank (solvent) to ensure the unexpected peaks are not from the solvent or system.
-
Stress Testing: Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying if the unexpected peaks correspond to degradants.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass of the unexpected peaks, which can help in elucidating their structures.
Issue 2: Loss of Potency or Inconsistent Results in Biological Assays
Possible Cause: Degradation of the compound in the assay medium or during storage of stock solutions.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions for experiments.
-
Assess Solution Stability: Analyze the stability of the compound in the assay buffer over the time course of the experiment. This can be done by taking samples at different time points and analyzing them by HPLC.
-
Control for Light and Temperature: Protect stock solutions and experimental setups from light and maintain a constant, controlled temperature.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| Acid Hydrolysis (0.1 N HCl, 80°C, 24h) | Data Not Available | Data Not Available | Data Not Available |
| Base Hydrolysis (0.1 N NaOH, 80°C, 24h) | Data Not Available | Data Not Available | Data Not Available |
| Oxidation (3% H₂O₂, RT, 24h) | Data Not Available | Data Not Available | Data Not Available |
| Thermal (105°C, 48h) | Data Not Available | Data Not Available | Data Not Available |
| Photolytic (ICH Q1B), 1.2 million lux hours | Data Not Available | Data Not Available | Data Not Available |
Table 2: Stability of this compound in Different Solvents
| Solvent | Storage Condition | % Assay after 7 days |
| DMSO | -20°C, in the dark | Data Not Available |
| Ethanol | -20°C, in the dark | Data Not Available |
| Acetonitrile | -20°C, in the dark | Data Not Available |
| Aqueous Buffer (pH 7.4) | 4°C, in the dark | Data Not Available |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute with the mobile phase.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in the mobile phase.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3] Dissolve the exposed solid in the mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation studies.
References
troubleshooting failed reactions involving 6-Morpholinonicotinaldehyde
Welcome to the technical support center for 6-Morpholinonicotinaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their synthetic endeavors.
General Information
Q1: What are the key reactive sites on this compound?
This compound possesses two primary sites for chemical modification: the aldehyde functional group and the pyridine ring. The aldehyde is susceptible to nucleophilic attack and is commonly used in reactions such as reductive aminations, Wittig reactions, and condensations. The pyridine ring, particularly the positions ortho and para to the nitrogen, can be functionalized, and the entire scaffold is suitable for cross-coupling reactions.
Q2: What are the recommended storage conditions for this compound?
To ensure the integrity of the compound, it should be stored in a cool, dry place, away from light and moisture. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent degradation of the aldehyde functionality through oxidation.
Troubleshooting Failed Reactions
Reductive Amination
Q3: My reductive amination reaction with this compound resulted in a low yield of the desired amine. What are the potential causes and solutions?
Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Imine Formation | The pyridyl aldehyde is electrophilic, but imine formation is a reversible equilibrium. Monitor imine formation by NMR or TLC before adding the reducing agent.[1] If imine formation is slow, consider gentle heating or the use of a dehydrating agent like MgSO₄. |
| Competitive Aldehyde Reduction | Strong reducing agents like NaBH₄ can reduce the aldehyde directly. Use a milder reducing agent that selectively reduces the iminium ion, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][2] |
| Reagent Quality | Ensure the amine is not a salt (e.g., hydrochloride), as this will prevent it from acting as a nucleophile.[1] The reducing agent should be fresh; older batches of borohydrides can be less active. |
| Reaction Conditions | Optimize the solvent. Methanol can be a good solvent for this reaction.[1] Ensure the reaction is stirred effectively, especially if using a heterogeneous reducing agent like STAB.[1] |
| Product Isolation | The resulting morpholinopyridine amine may be basic and water-soluble. Ensure the aqueous workup is performed at an appropriate pH to extract the product into the organic layer. |
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting logic for low-yield reductive amination.
Suzuki Coupling
Q4: I am attempting a Suzuki coupling with a bromo- or chloro-substituted this compound derivative, but the reaction is failing. What should I investigate?
Suzuki couplings can be sensitive to the choice of catalyst, base, and solvent, especially with heterocyclic substrates.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | The nitrogen atom in the pyridine ring can coordinate to the palladium center and inhibit catalysis. Use ligands designed for electron-rich or heterocyclic substrates, such as Buchwald ligands (e.g., XPhos, SPhos) or bidentate phosphines like dppf.[3][4] Ensure your palladium source (e.g., Pd₂(dba)₃) has not degraded.[4] |
| Incorrect Base | The choice of base is critical. For many Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective.[5] K₃PO₄ may require a small amount of water to be effective in anhydrous couplings.[3] |
| Solvent System | Common solvent systems include dioxane/water, toluene/water, or THF.[5][6] Ensure solvents are properly degassed to prevent oxidation of the catalyst.[3][4] |
| Boronic Acid Decomposition | Protodeboronation (hydrolysis of the boronic acid) can be a significant side reaction.[4] Consider using a more stable boronate ester (e.g., a pinacol ester) or less harsh reaction conditions (lower temperature, different base).[4] |
| Poor Substrate Solubility | If your substrate is poorly soluble, the reaction may be slow or incomplete.[7] Consider switching to a higher-boiling solvent like DMF or dioxane to increase solubility at higher temperatures.[7] |
Experimental Workflow for Suzuki Coupling
Caption: Standard experimental workflow for a Suzuki cross-coupling reaction.
Experimental Protocols
Protocol 1: Reductive Amination of this compound with a Primary Amine
This protocol describes a general procedure for the reductive amination of this compound using sodium triacetoxyborohydride (STAB).
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in DCM, add a stir bar.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add STAB (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of a Halogenated this compound Derivative
This protocol provides a general method for the Suzuki coupling of a bromo-substituted this compound derivative with an arylboronic acid.
Materials:
-
Bromo-6-Morpholinonicotinaldehyde derivative (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.03 eq)
-
K₂CO₃ (3.0 eq)
-
Dioxane and Water (4:1 mixture)
-
Ethyl Acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a reaction flask, add the bromo-6-Morpholinonicotinaldehyde derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).[6]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[6]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
minimizing byproduct formation with 6-Morpholinonicotinaldehyde
Technical Support Center: 6-Morpholinonicotinaldehyde
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation and overcome common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on this compound and how can this influence byproduct formation?
A1: this compound has three primary reactive sites: the aldehyde group, the pyridine ring, and the morpholine moiety.
-
Aldehyde Group: The formyl group (-CHO) is highly susceptible to oxidation to a carboxylic acid and can participate in various nucleophilic addition reactions.[1] Unwanted side reactions at this site are a common source of impurities.
-
Pyridine Ring: The pyridine ring is an electron-deficient aromatic system.[1] This characteristic makes it less susceptible to electrophilic aromatic substitution compared to benzene but can be prone to nucleophilic attack under certain conditions.[2][3]
-
Morpholine Nitrogen: The nitrogen atom in the morpholine ring is a secondary amine and can act as a nucleophile, potentially reacting with electrophiles present in the reaction mixture.
Understanding the reactivity of these functional groups is crucial for designing experiments that minimize byproduct formation.
Q2: My this compound sample is turning brown. What is the cause and how can I prevent it?
A2: A color change to brown in pyridine aldehyde samples often indicates the presence of impurities, possibly due to oxidation or decomposition.[4] To prevent this, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and keep it at a low temperature. When using it in reactions, ensure that all solvents are degassed and dried to minimize exposure to oxygen and water.
Q3: What are some common byproducts I might expect in reactions involving this compound?
A3: While specific byproducts depend heavily on the reaction conditions, some general possibilities include:
-
6-Morpholinonicotinic acid: Formed by the oxidation of the aldehyde group.
-
Products of self-condensation: Aldehydes can undergo aldol or Cannizzaro-type reactions, especially in the presence of strong acids or bases.
-
Side-products from reactions with the morpholine nitrogen: If strong electrophiles are present, they may react with the morpholine nitrogen.
-
Products from nucleophilic attack on the pyridine ring: Under harsh conditions or with potent nucleophiles, substitution on the pyridine ring can occur.
Troubleshooting Guides
Issue 1: Formation of an Unknown Impurity
If you observe an unexpected peak in your analytical data (e.g., TLC, LC-MS, NMR), it is likely an unintended byproduct.
Troubleshooting Workflow:
Caption: Workflow for identifying and addressing unknown impurities.
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Oxidation of the aldehyde | Perform the reaction under an inert atmosphere (N₂ or Ar). Use freshly distilled or degassed solvents. |
| Reaction temperature is too high | Run the reaction at a lower temperature. Consider stepwise addition of reagents. |
| Incorrect stoichiometry of reagents | Carefully control the molar ratios of reactants. Use a syringe pump for slow addition of critical reagents. |
| Presence of moisture or air | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Side reactions involving the morpholine nitrogen | Protect the morpholine nitrogen with a suitable protecting group if it is not the intended reaction site. |
Issue 2: Low Yield of the Desired Product
Low yields can be attributed to byproduct formation, incomplete reaction, or product degradation.
Troubleshooting Logic:
Caption: Decision tree for troubleshooting low product yield.
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Incomplete reaction | Increase reaction time, temperature, or the amount of a catalyst. |
| Product degradation | Lower the reaction temperature or shorten the reaction time. Analyze for degradation products. |
| Suboptimal reagent | Verify the purity and activity of all starting materials and reagents. |
| Inefficient purification | Optimize the purification method (see purification section below). |
Purification Protocols
Purification of aromatic aldehydes can be challenging due to their reactivity. Below are some recommended techniques.
General Purification Strategies for Aromatic Aldehydes
| Method | Description | When to Use | Considerations |
| Crystallization | Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals. | When the product is a solid and a suitable solvent system can be found. | Can be very effective for removing small amounts of impurities.[5] |
| Column Chromatography | Separating the product from byproducts based on their differential adsorption to a stationary phase (e.g., silica gel). | For separating mixtures with components of different polarities. | Can be time-consuming and may lead to product loss on the column. |
| Bisulfite Adduct Formation | Reacting the aldehyde with sodium bisulfite to form a solid adduct, which can be filtered and then hydrolyzed back to the pure aldehyde.[6][7] | Effective for separating aldehydes from non-aldehyde impurities.[5][6] | The reaction is reversible, typically by treatment with acid or base.[6] Not suitable for all aldehydes, especially those that are sterically hindered. |
| Distillation | Purifying a liquid product by separating it from non-volatile impurities based on boiling point. | For thermally stable, liquid products. | This compound has a high boiling point, so vacuum distillation would be necessary to prevent decomposition. |
Experimental Protocol: Purification via Bisulfite Adduct Formation
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
Crude this compound
-
Methanol or another suitable organic solvent
-
Saturated aqueous sodium bisulfite solution
-
Diethyl ether or other immiscible organic solvent
-
10% aqueous sodium carbonate solution
-
Deionized water
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of methanol.
-
Add a saturated aqueous solution of sodium bisulfite to the methanolic solution.[6]
-
Stir the mixture vigorously at room temperature. The solid bisulfite adduct should precipitate out of the solution. The time required for precipitation can vary.
-
-
Isolation of the Adduct:
-
Filter the solid adduct and wash it with a small amount of cold methanol, followed by diethyl ether, to remove any non-aldehydic impurities.
-
-
Regeneration of the Aldehyde:
-
Suspend the washed adduct in water.
-
Slowly add a 10% aqueous sodium carbonate solution while stirring until the adduct dissolves and the aldehyde separates.
-
Extract the regenerated aldehyde with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
-
Workflow for Bisulfite Purification:
Caption: Step-by-step workflow for the purification of an aldehyde using bisulfite adduct formation.
References
- 1. nbinno.com [nbinno.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Catalyst Selection for 6-Morpholinonicotinaldehyde Functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst-driven functionalization of 6-Morpholinonicotinaldehyde. The information provided is based on established principles for the functionalization of electron-rich pyridine derivatives and should be adapted and optimized for specific experimental contexts.
Troubleshooting Guides
This section addresses common issues encountered during the catalytic functionalization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Inactivity: The palladium(II) precatalyst may not be efficiently reduced to the active palladium(0) species.[1] | - Ensure proper degassing of solvents and reagents to remove oxygen, which can oxidize the active catalyst.[1]- Consider using a more easily reduced precatalyst or a direct Pd(0) source like Pd(PPh₃)₄.[2][3]- Add a reducing agent if using a Pd(II) source without in-situ reduction capabilities. |
| 2. Ligand Incompatibility: The chosen phosphine ligand may not be suitable for the specific transformation, leading to slow oxidative addition or reductive elimination. | - For Suzuki-Miyaura couplings, consider bulky, electron-rich monophosphine ligands like those from the Buchwald or Beller series (e.g., XPhos, SPhos).[4]- For Sonogashira couplings, bidentate ligands or N-heterocyclic carbenes (NHCs) can sometimes offer better stability and reactivity.[5]- The choice of ligand can be crucial for successful coupling, so screening a variety of ligands is recommended.[6] | |
| 3. Poor Substrate Reactivity: The halide or pseudohalide on the coupling partner may be unreactive under the chosen conditions. Aryl chlorides, for instance, are generally less reactive than bromides or iodides.[7] | - Switch to a more reactive leaving group on the coupling partner (e.g., from -Cl to -Br or -I).- Employ a more active catalyst system, potentially with a more electron-rich ligand, to facilitate the oxidative addition step.[4] | |
| 4. Base Incompatibility: The base may not be strong enough to facilitate the transmetalation step (in cross-coupling) or may be causing side reactions. | - For Suzuki-Miyaura, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice can be solvent-dependent.[8]- For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required.[9][10]- Screen different bases to find the optimal conditions for your specific substrate combination. | |
| Formation of Side Products (e.g., Homocoupling) | 1. Inefficient Cross-Coupling: If the cross-coupling is slow, side reactions like the homocoupling of boronic acids in Suzuki reactions can become significant.[1] | - Optimize the catalyst and ligand to accelerate the desired cross-coupling pathway.- Ensure slow addition of the boronic acid to maintain a low concentration, disfavoring homocoupling. |
| 2. Catalyst Decomposition: The catalyst may be decomposing to palladium black, which can promote side reactions. | - Use ligands that form more stable palladium complexes.- Lower the reaction temperature if possible. | |
| Poor Regioselectivity | 1. Steric and Electronic Effects: The inherent electronic properties and steric hindrance of the substrate and reagents can favor functionalization at an undesired position. The morpholino group is an electron-donating group, which can influence the reactivity of the pyridine ring. | - The choice of ligand can significantly influence regioselectivity. For instance, in the functionalization of dihalogenated pyridines, varying the phosphine ligand can switch the site of arylation.[2][11]- Modifying the directing group (if applicable) or the electronic nature of the coupling partner can alter the preferred site of reaction. |
| Reaction Stalls Before Completion | 1. Catalyst Poisoning: The pyridine nitrogen of this compound or the product can coordinate strongly to the palladium center, inhibiting catalytic turnover.[12] | - Increase the catalyst loading.- Use ligands that are less susceptible to displacement by pyridine nitrogen.- The presence of certain functional groups, like azo groups, can also poison the catalyst.[9] |
| 2. Reagent Degradation: Boronic acids, in particular, can be unstable under reaction conditions, leading to protodeboronation. | - Use freshly prepared or purified boronic acids.- Consider using more stable boronate esters (e.g., pinacol esters). |
Frequently Asked Questions (FAQs)
1. Which type of catalyst is best for the functionalization of this compound?
The optimal catalyst depends on the desired transformation. For C-C bond formation (e.g., Suzuki, Sonogashira, Heck couplings) and C-N bond formation (Buchwald-Hartwig amination), palladium-based catalysts are the most common and well-established.[8][13][14][15] For C-H functionalization, both palladium-catalyzed and photoredox catalysis approaches have been successful with pyridine derivatives.[16][17] Biocatalytic methods are an emerging and sustainable alternative, particularly for stereoselective modifications.[18][19][20]
2. How do I choose the right ligand for my palladium-catalyzed reaction?
Ligand selection is critical for a successful reaction. The ligand stabilizes the palladium catalyst and modulates its reactivity.[21] For Suzuki-Miyaura reactions with electron-rich pyridines, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) are often effective.[4] For Buchwald-Hartwig aminations, a range of specialized phosphine ligands have been developed to accommodate different amine and aryl halide partners.[6][20][22] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for various cross-coupling reactions. It is often necessary to screen a panel of ligands to identify the best performer for a specific substrate combination.
3. What are the typical reaction conditions for a Suzuki-Miyaura coupling with a pyridine derivative?
A typical Suzuki-Miyaura reaction involves a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand, a base (commonly K₂CO₃ or K₃PO₄), and a solvent system such as dioxane/water or toluene.[3][23] The reaction is typically heated to ensure a reasonable reaction rate. However, the exact conditions can vary significantly based on the specific substrates and catalyst system used.
4. When should I consider photoredox catalysis for functionalizing this compound?
Photoredox catalysis is particularly useful for direct C-H functionalization, which avoids the need for pre-functionalized starting materials (e.g., halides).[17][19] This method often proceeds under mild, room-temperature conditions using visible light.[24][25] If you are looking to perform reactions like C-H arylation or alkylation, photoredox catalysis is a powerful option to explore.
5. Are there any green or sustainable catalyst options?
Biocatalysis offers a sustainable approach to pyridine functionalization, often proceeding with high selectivity and under mild, aqueous conditions.[18][19] Additionally, in palladium catalysis, using highly efficient catalysts at low loadings (ppm levels) and replacing hazardous solvents with more environmentally benign alternatives are key green chemistry principles.[2][11]
Data Presentation
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Substituted Pyridines
Disclaimer: The following data is generalized from studies on various pyridine derivatives. Optimal conditions for this compound may vary and require experimental screening.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-95 | [4] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 80-110 | 65-90 | [4][23] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 60-85 | [3] |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 | 50-80 | [26] |
Table 2: Catalyst Systems for Other Common Functionalization Reactions of Pyridine Derivatives
Disclaimer: The following data is generalized. Optimal conditions for this compound may vary and require experimental screening.
| Reaction Type | Catalyst System | Base/Additive | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-60 | 60-95 | [9][27][28] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 70-95 | [1][15][29][30] |
| Heck Reaction | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 50-80 | [14][31] |
| Photoredox C-H Arylation | Ru(bpy)₃Cl₂ / Pd(OAc)₂ | - | Acetonitrile | 25 | 40-75 | [16][17] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
To an oven-dried reaction vessel, add the 6-halo-nicotinaldehyde derivative (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 eq. relative to Pd) to the vessel.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the specified time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for a Photoredox-Catalyzed C-H Arylation:
-
In a reaction vial, combine the this compound (1.0 eq.), the arylating agent (e.g., a diazonium salt, 1.5 eq.), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%).
-
Add the degassed solvent (e.g., acetonitrile or DMF).
-
Stir the reaction mixture under an inert atmosphere at room temperature.
-
Irradiate the mixture with a visible light source (e.g., a blue LED lamp) for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product.
Mandatory Visualization
Caption: A generalized workflow for catalyst screening.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical flowchart for troubleshooting common reaction issues.
References
- 1. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 17. BJOC - Photoredox catalysis in nickel-catalyzed C–H functionalization [beilstein-journals.org]
- 18. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 19. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biocatalytic, Enantioenriched Primary Amination of Tertiary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BJOC - DABCO-promoted photocatalytic C–H functionalization of aldehydes [beilstein-journals.org]
- 25. Divergent functionalization of aldehydes photocatalyzed by neutral eosin Y with sulfone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. chemrxiv.org [chemrxiv.org]
- 31. chem.libretexts.org [chem.libretexts.org]
handling and storage recommendations for 6-Morpholinonicotinaldehyde
Technical Support Center: 6-Morpholinonicotinaldehyde
This guide provides detailed handling, storage, and troubleshooting recommendations for this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It is crucial to keep the product and any empty containers away from heat and sources of ignition.[1][3][4] For long-term stability, consider storing it under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential degradation from air and moisture. The compound may be hygroscopic.[4]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection (such as safety glasses with side-shields or goggles).[1][3][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling dust, fumes, or vapors.[1][3][5]
Q3: How should I handle skin or eye contact with this compound?
A3:
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Remove any contaminated clothing and wash it before reuse.[1][5] If skin irritation persists, seek medical attention.[1][5]
-
Eye Contact: If the compound gets into the eyes, rinse cautiously and immediately with plenty of water for several minutes, including under the eyelids.[1][5] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1] Seek immediate medical attention if eye irritation persists.[1][5]
Q4: What should I do in case of accidental inhalation or ingestion?
A4:
-
Inhalation: If inhaled, move the individual to fresh air and keep them in a position comfortable for breathing.[1][5] If the person feels unwell or has difficulty breathing, call a poison center or physician.[1][5]
-
Ingestion: If swallowed, rinse the mouth with water.[1] Call a poison center or physician if you feel unwell.[1] Do not induce vomiting unless instructed to do so by medical personnel.
Q5: In which solvents is this compound soluble?
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Store in a cool, dry, well-ventilated place. | [1][2] |
| Storage Conditions | Keep container tightly closed; Store locked up. | [1][3][4][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [6] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). | [1][4] |
Troubleshooting Guide
Q1: My compound appears discolored or clumpy. Can I still use it?
A1: Discoloration or changes in physical appearance may suggest degradation or contamination. Aldehydes can be susceptible to oxidation. It is recommended to use a fresh vial of the compound to ensure the integrity of your experiment and the reliability of your results. Always ensure the container is tightly sealed after use.
Q2: I am observing inconsistent or unexpected results in my experiments. What could be the cause?
A2: Inconsistent results can stem from several factors related to compound handling:
-
Compound Degradation: Ensure that the compound has been stored correctly. If solutions are prepared, they should ideally be made fresh for each experiment or stored appropriately for a validated period, as stability in solution may be limited.
-
Incomplete Solubilization: Make sure the compound is fully dissolved in the solvent before adding it to your experimental system. Sonication may aid in dissolution.
-
Weighing Errors: Due to its potentially hygroscopic nature, the compound may absorb moisture, leading to inaccurate weighing. Handle the compound quickly in a low-humidity environment or a glove box.
Q3: The compound is not dissolving in my chosen solvent. What should I do?
A3: If you encounter solubility issues, try the following:
-
Gently warm the solution.
-
Use sonication to aid dissolution.
-
Try a different solvent. For polar organic compounds, solvents like DMSO or DMF are often effective. Always check that the solvent is compatible with your experimental setup.
Visual Workflow and Diagrams
Handling and Storage Workflow
The following diagram outlines the recommended workflow for safely handling and storing this compound from receipt to disposal.
Caption: Workflow for this compound from receipt to disposal.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 6-Morpholinonicotinaldehyde and 6-Chloronicotinaldehyde
For researchers and professionals in drug development, understanding the subtle differences in chemical reactivity between structurally similar molecules is paramount for efficient synthesis and lead optimization. This guide provides an objective comparison of the reactivity of 6-morpholinonicotinaldehyde and 6-chloronicotinaldehyde, supported by theoretical principles and outlining experimental protocols for direct comparison.
At the heart of their distinct chemical behavior lies the nature of the substituent at the 6-position of the pyridine ring. The chloro group in 6-chloronicotinaldehyde is electron-withdrawing, whereas the morpholino group in this compound is electron-donating. This fundamental electronic difference dictates their susceptibility to nucleophilic attack, a common reaction in the synthesis of more complex pharmaceutical intermediates.
Executive Summary of Reactivity Comparison
| Feature | 6-Chloronicotinaldehyde | This compound |
| Reactivity in Nucleophilic Aromatic Substitution (SNAr) | High | Low |
| Electronic Nature of 6-Substituent | Electron-withdrawing | Electron-donating |
| Susceptibility of the Aldehyde Group | Standard reactivity | Standard reactivity |
| Primary Application | Versatile intermediate for introducing various functionalities via SNAr.[1] | Typically a final product or near-final intermediate; less used as a scaffold for further diversification at the 6-position. |
Theoretical Underpinnings of Reactivity
The reactivity of substituted pyridines in nucleophilic aromatic substitution (SNAr) reactions is well-established to be highly dependent on the electronic properties of the substituents on the ring. The pyridine nitrogen atom acts as an electron sink, activating the ring towards nucleophilic attack, particularly at the 2- and 6-positions.
-
6-Chloronicotinaldehyde: The chlorine atom at the 6-position is an electron-withdrawing group. This property further polarizes the C6-Cl bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. This stabilization lowers the activation energy of the reaction, making 6-chloronicotinaldehyde a highly reactive substrate for SNAr reactions.[1] It readily reacts with a variety of nucleophiles, such as amines, alcohols, and thiols, to displace the chloride ion.[1]
-
This compound: In contrast, the morpholino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring. This electron donation destabilizes the Meisenheimer complex that would be formed upon nucleophilic attack at the 6-position, thereby increasing the activation energy and significantly reducing the rate of SNAr reactions.
This difference in reactivity is the cornerstone of their distinct applications in synthetic chemistry. 6-Chloronicotinaldehyde serves as a versatile building block, while this compound is generally considered a more stable endpoint in a synthetic sequence.
Experimental Protocol for Comparative Reactivity Analysis
To empirically determine the relative reactivity of these two compounds, a competitive reaction followed by kinetic analysis can be performed. This protocol is adapted from established methodologies for quantifying SNAr reaction rates.
Objective:
To compare the rate of nucleophilic substitution of 6-chloronicotinaldehyde and this compound with a model nucleophile (e.g., piperidine).
Materials:
-
6-Chloronicotinaldehyde
-
This compound
-
Piperidine (or other suitable amine nucleophile)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Internal standard (e.g., a stable compound with a distinct retention time in UPLC/HPLC)
-
Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Experimental Workflow:
Figure 1. Workflow for the kinetic analysis of the comparative reactivity of 6-chloronicotinaldehyde and this compound.
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of 6-chloronicotinaldehyde, this compound, piperidine, and the internal standard in anhydrous DMF.
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the stock solutions of one of the aldehydes and the internal standard.
-
Reaction Initiation: Initiate the reaction by adding the piperidine stock solution. Start a timer immediately.
-
Sampling and Quenching: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by diluting it in a vial containing a suitable quenching agent (e.g., a dilute acid solution) and the mobile phase for UPLC/HPLC analysis.
-
UPLC/HPLC Analysis: Inject the quenched aliquots into the UPLC/HPLC system. The method should be optimized to achieve baseline separation of the starting materials, product, and internal standard.
-
Data Analysis: Integrate the peak areas of the starting aldehyde and the product at each time point. Normalize these areas to the area of the internal standard. Plot the concentration of the starting material versus time and the concentration of the product versus time.
-
Rate Constant Determination: From the concentration-time data, determine the initial reaction rate. Assuming pseudo-first-order kinetics (if the nucleophile is in large excess), the rate constant (k) can be calculated.
-
Comparison: Repeat the experiment for the other aldehyde under identical conditions. A direct comparison of the rate constants will provide a quantitative measure of their relative reactivity.
Expected Outcome and Signaling Pathway Analogy
The experimental results are expected to show a significantly higher rate constant for the reaction of 6-chloronicotinaldehyde with piperidine compared to this compound. This outcome directly reflects the electronic effects of the chloro and morpholino substituents on the pyridine ring.
This chemical reactivity can be conceptually linked to signaling pathways in biological systems, where the "signal" (the nucleophile) is transduced into a "response" (product formation) with varying efficiency depending on the "receptor" (the aldehyde substrate).
Figure 2. A conceptual diagram illustrating the divergent reactivity pathways of 6-chloronicotinaldehyde and this compound upon interaction with a nucleophile.
Conclusion
The comparison between 6-chloronicotinaldehyde and this compound offers a clear illustration of how substituent electronic effects govern chemical reactivity. 6-Chloronicotinaldehyde is a highly reactive and versatile intermediate for SNAr reactions, making it a valuable tool for the synthesis of diverse compound libraries. Conversely, the electron-donating nature of the morpholino group renders this compound significantly less reactive in this context, positioning it as a more stable scaffold. For researchers in drug development, a thorough understanding of these principles is essential for the strategic design of synthetic routes and the efficient generation of novel molecular entities. The provided experimental protocol offers a robust framework for quantifying these reactivity differences in a laboratory setting.
References
A Comparative Guide to the Validation of Analytical Methods for 6-Morpholinonicotinaldehyde
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 6-Morpholinonicotinaldehyde, a key chemical intermediate, is critical for ensuring product quality and process control. This guide provides a comparative overview of two potential high-performance analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization. As no standardized method for this compound has been published, this document outlines detailed experimental protocols and expected validation performance based on methods for analogous compounds, such as nicotinic acid impurities and other aldehydes.
Proposed Analytical Methods & Experimental Protocols
Two primary analytical techniques are proposed for the quantification of this compound: a direct analysis by GC-MS and an indirect analysis by HPLC following derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is advantageous for its high sensitivity and selectivity, allowing for the direct analysis of this compound without the need for derivatization.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a single quadrupole mass spectrometer is utilized.
-
Column: An HP-5ms (5%-phenyl)-methylpolysiloxane column is a suitable choice for separation.
-
Carrier Gas: Helium is used as the carrier gas.
-
Injection: A sample solution of this compound, prepared in a suitable solvent like ethanol, is injected into the GC.
-
Ionization: The mass spectrometer is operated in selected ion monitoring (SIM) mode with an electron ionization energy of 70 eV for quantitative analysis.[1][2][3]
-
Quantification: The concentration of this compound is determined by comparing the peak area of a specific ion fragment to a calibration curve prepared from standards of known concentrations.
High-Performance Liquid Chromatography (HPLC) with UV Detection following Derivatization
Due to the aldehyde functional group, this compound can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone. This derivative exhibits strong UV absorbance, enabling sensitive detection by HPLC with a UV detector.[4][5][6][7]
Experimental Protocol:
-
Derivatization: An acidic solution of DNPH is reacted with the sample containing this compound to form the this compound-DNPH derivative.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is typically employed for the separation of DNPH derivatives.
-
Mobile Phase: A gradient mixture of acetonitrile and water is commonly used as the mobile phase.
-
Detection: The UV detector is set to a wavelength between 360-365 nm for monitoring the eluting derivative.
-
Quantification: The peak area of the this compound-DNPH derivative is measured and compared against a calibration curve prepared from derivatized standards of known concentrations.
Comparative Performance of Analytical Methods
The following tables summarize the expected performance characteristics of the proposed GC-MS and HPLC-DNPH methods for the analysis of this compound, based on validation data from similar compounds.
Table 1: Comparison of Expected Validation Parameters
| Parameter | GC-MS (Direct Analysis) | HPLC with DNPH Derivatization |
| Linearity Range | 0.05 - 20 µg/mL | 0.04 - 30 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.995 | > 0.999[6] |
| Accuracy (% Recovery) | 98 - 102% | 98.37 - 100.32%[6] |
| Precision (%RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.005 µg/mL[6] |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | ~0.025 µg/mL[6] |
Table 2: Detailed Performance Characteristics for a Proposed HPLC-DNPH Method
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | 0.9999[6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.37 - 100.32%[6] |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.5% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |
| Specificity | No interference at the retention time of the analyte | Peak purity of > 99% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.005 µg/mL[6] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.025 µg/mL[6] |
| Robustness | %RSD ≤ 5.0% for minor changes in method parameters | < 3% |
Visualizing the Analytical Process
To further clarify the methodologies, the following diagrams illustrate the general workflow for a typical analytical method and the validation process.
References
Spectroscopic Comparison of 4-Morpholinobenzaldehyde Derivatives: A Guide for Researchers
A detailed analysis of the spectroscopic properties of 4-morpholinobenzaldehyde and its derivatives, providing key data for researchers in drug discovery and materials science. This guide offers a comparative look at their UV-Vis absorption, fluorescence, and NMR characteristics, supported by detailed experimental protocols and a visualization of a key biological pathway.
The study of 6-Morpholinonicotinaldehyde and its derivatives is an emerging field. However, due to a scarcity of published spectroscopic data on this specific scaffold, this guide focuses on the closely related and well-characterized class of 4-morpholinobenzaldehyde derivatives. The core structure, featuring a morpholine donor group and a benzaldehyde acceptor group, provides a valuable model for understanding the structure-property relationships in donor-π-acceptor systems. These compounds are of significant interest due to their potential applications as fluorescent probes and bioactive molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-morpholinobenzaldehyde and a representative nitro-substituted derivative. The introduction of an electron-withdrawing nitro group significantly alters the electronic and, consequently, the spectroscopic properties of the molecule.
UV-Vis Absorption and Fluorescence Data
| Compound | Solvent | λ_abs_ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λ_em_ (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |
| 4-Morpholinobenzaldehyde | Dichloromethane | 325 | 28,800 | 415 | 0.01 | 90 |
| 4-Morpholino-3-nitrobenzaldehyde | Dichloromethane | 350 | 12,000 | 530 | 0.02 | 180 |
¹H and ¹³C NMR Spectroscopic Data
4-Morpholinobenzaldehyde
| Type | Solvent | Chemical Shift (δ, ppm) |
| ¹H NMR | CDCl₃ | 9.81 (s, 1H, -CHO), 7.75 (d, 2H, Ar-H), 6.91 (d, 2H, Ar-H), 3.87 (t, 4H, -CH₂-O-), 3.32 (t, 4H, -CH₂-N-) |
| ¹³C NMR | CDCl₃ | 190.5, 155.0, 132.2, 126.8, 113.8, 66.5, 47.3 |
4-Morpholino-3-nitrobenzaldehyde
| Type | Solvent | Chemical Shift (δ, ppm) |
| ¹H NMR | DMSO-d₆ | 9.95 (s, 1H, -CHO), 8.24 (d, 1H, Ar-H), 7.97 (dd, 1H, Ar-H), 7.29 (d, 1H, Ar-H), 3.66 (t, 4H, -CH₂-O-), 3.04 (t, 4H, -CH₂-N-)[1] |
| ¹³C NMR | DMSO-d₆ | 189.2, 147.3, 140.8, 132.6, 125.6, 125.5, 120.8, 66.4, 51.2[1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
UV-Vis Absorption and Fluorescence Spectroscopy
UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer. Fluorescence emission spectra were obtained using a Horiba Fluoromax-4 spectrofluorometer.
-
Sample Preparation: Stock solutions of the compounds were prepared in spectroscopic grade dichloromethane at a concentration of 1 mM. For analysis, these were diluted to a final concentration of 10 µM.
-
UV-Vis Measurement: Absorption spectra were recorded in a 1 cm path length quartz cuvette from 200 to 800 nm. The solvent was used as a baseline correction.
-
Fluorescence Measurement: Emission spectra were recorded in the same cuvette. The excitation wavelength was set to the absorption maximum (λ_abs_) of each compound. The emission was scanned from the excitation wavelength +10 nm to 800 nm.
-
Quantum Yield Determination: Fluorescence quantum yields (Φ) were determined using quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) as a reference standard. The quantum yield was calculated using the following equation: Φ_sample_ = Φ_ref_ × (I_sample_ / I_ref_) × (A_ref_ / A_sample_) × (η_sample_² / η_ref_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Spectroscopy: The spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Spectroscopy: The spectra were acquired at 125 MHz. Chemical shifts are reported in ppm relative to the solvent residual peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
Visualization of Biological Pathway
Morpholine-containing compounds are known for their antifungal activity, which often involves the inhibition of ergosterol biosynthesis. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death. The diagram below illustrates the ergosterol biosynthesis pathway, highlighting the key enzymes inhibited by morpholine derivatives.[1]
Caption: Ergosterol biosynthesis pathway and points of inhibition by morpholine derivatives.
This guide provides a foundational set of spectroscopic data and relevant biological context for 4-morpholinobenzaldehyde derivatives. It is intended to serve as a valuable resource for researchers, facilitating further exploration and application of this versatile class of compounds.
References
A Comparative Guide to Catalysts for 6-Morpholinonicotinaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalysts for reactions involving 6-morpholinonicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis of the this compound scaffold and its subsequent functionalization are critical steps that rely on efficient catalytic systems. This document outlines the performance of various catalysts, presents detailed experimental protocols, and visualizes key chemical transformations.
Synthesis of this compound via Buchwald-Hartwig Amination
The most common and effective method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples 6-chloronicotinaldehyde with morpholine to form the desired carbon-nitrogen bond. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and reaction efficiency.
A study on the analogous reaction between morpholine and 4-bromo-N,N-dimethylaniline provides a strong model for catalyst performance in this transformation. The data from this study is summarized below and offers valuable insights into optimal conditions.[1]
Catalyst Performance Comparison for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 24 | 95 |
| Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 18 | 92 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 110 | 20 | 88 |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 120 | 24 | 75 |
| Pd(PPh₃)₄ | PPh₃ | NaOtBu | Toluene | 100 | 24 | 65 |
Data extrapolated from a model system involving the reaction of morpholine with an aryl bromide.[1]
Experimental Protocol: Synthesis of this compound
This protocol is based on a general procedure for the Buchwald-Hartwig amination of aryl halides with morpholine.
Materials:
-
6-chloronicotinaldehyde
-
Morpholine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2 equivalents)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add 6-chloronicotinaldehyde, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.
Subsequent Functionalization of this compound
The aldehyde functional group and the pyridine ring of this compound offer multiple sites for further chemical modifications, often through catalytic reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[2][3] While direct comparative data for this compound is scarce, studies on similar nicotinaldehyde derivatives provide insights into effective catalyst systems.[2]
Potential Catalyst Systems for Suzuki-Miyaura Coupling:
-
Pd(PPh₃)₄: A widely used and effective catalyst for the coupling of various aryl halides.[2]
-
Pd(OAc)₂ with phosphine ligands (e.g., PCy₃, P(t-Bu)₃): These systems often show high activity for a broad range of substrates.[3]
-
Palladacycles: These catalysts are known for their thermal stability and high turnover numbers.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (if halogenated), the arylboronic acid (1.1-1.5 equivalents), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
De-gas the vessel and backfill with an inert gas.
-
Add a solvent system, such as a mixture of dioxane and water.
-
Heat the reaction mixture (typically 80-110°C) and stir until the starting material is consumed.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Heck Coupling
The Heck reaction enables the formation of a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[4][5] This can be used to introduce alkenyl groups onto the pyridine ring of this compound.
Common Catalysts for the Heck Reaction:
-
Pd(OAc)₂: Often used with phosphine ligands like PPh₃ or P(o-tolyl)₃.
-
PdCl₂: Another common palladium source.
-
Ligandless Palladium: In some cases, particularly with ionic liquids, the reaction can proceed without phosphine ligands.[4]
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] It is catalyzed by a palladium complex and a copper(I) co-catalyst.
Typical Catalyst System for Sonogashira Coupling:
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Co-catalyst: Copper(I) iodide (CuI)
-
Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA).
Aldol Condensation
The aldehyde group of this compound can participate in aldol condensation reactions to form β-hydroxy ketones or α,β-unsaturated ketones.[8][9] This reaction is typically catalyzed by an acid or a base.
Types of Catalysts for Aldol Condensation:
-
Base Catalysts: Hydroxides (e.g., NaOH, KOH) or alkoxides.
-
Acid Catalysts: Protic acids (e.g., HCl, H₂SO₄) or Lewis acids.
Experimental Workflow for Functionalization
Caption: Catalytic pathways for the functionalization of this compound.
Potential Application in Signaling Pathway Modulation
Derivatives of this compound may have applications as modulators of intracellular signaling pathways, which are often dysregulated in diseases such as cancer. For instance, these compounds could be designed as inhibitors of protein kinases, which are key regulators of cell growth, proliferation, and survival.
Representative Kinase Inhibitor Signaling Pathway
Caption: A potential mechanism of action for a this compound derivative.
This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols can aid in the selection of optimal catalytic systems for the synthesis and further modification of this versatile chemical scaffold. Further experimental work is encouraged to generate specific comparative data for the subsequent reactions of this compound itself.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Unveiling the Structure of 6-Morpholinonicotinaldehyde Reaction Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise structure and properties of novel compounds is paramount. This guide provides a comparative analysis of the reaction products of 6-Morpholinonicotinaldehyde with active methylene compounds, focusing on the well-established Knoevenagel condensation reaction. Due to the limited availability of direct experimental data for the specific reaction products of this compound, this guide leverages established general protocols and spectroscopic data from analogous reactions to provide a comprehensive predictive analysis.
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base, to yield an α,β-unsaturated product.[1][2] This reaction is instrumental in the synthesis of a wide array of functionalized molecules with potential applications in medicinal chemistry and materials science.
Comparative Analysis of Reaction Products
This guide focuses on the reaction of this compound with two common active methylene compounds: malononitrile and ethyl cyanoacetate. The expected products are 2-((6-morpholinopyridin-3-yl)methylene)malononitrile and ethyl 2-cyano-3-(6-morpholinopyridin-3-yl)acrylate, respectively.
Table 1: Comparison of Reaction Conditions and Expected Products
| Feature | Reaction with Malononitrile | Reaction with Ethyl Cyanoacetate | Alternative Synthetic Routes |
| Product | 2-((6-morpholinopyridin-3-yl)methylene)malononitrile | Ethyl 2-cyano-3-(6-morpholinopyridin-3-yl)acrylate | While Knoevenagel condensation is the most direct method, alternative routes could involve multi-step syntheses, such as Wittig-type reactions or palladium-catalyzed cross-coupling reactions, though these are generally more complex.[5] |
| Catalyst | Weak bases like piperidine, morpholine, or ammonium acetate are commonly used.[2][3] | Lewis acids or bases such as titanium tetrachloride/triethylamine or diisopropylethylammonium acetate can be employed. | Not applicable for direct comparison. |
| Solvent | Protic solvents like ethanol or water are often effective.[1][4] | Aprotic solvents like hexane or dichloromethane are frequently used. | Solvent choice would be highly dependent on the specific alternative methodology. |
| Reaction Time | Typically ranges from a few minutes to several hours at room temperature or with gentle heating.[1][6] | Can vary from hours to days depending on the reactivity of the aldehyde and the catalytic system. | Reaction times for multi-step syntheses would be significantly longer. |
Table 2: Predicted Spectroscopic Data of Reaction Products
The following table presents predicted spectroscopic data for the reaction products based on the analysis of analogous compounds found in the literature.[3][7]
| Spectroscopic Data | Predicted Data for 2-((6-morpholinopyridin-3-yl)methylene)malononitrile | Predicted Data for Ethyl 2-cyano-3-(6-morpholinopyridin-3-yl)acrylate |
| ¹H NMR | Signals for morpholine protons, aromatic pyridine protons, and a characteristic singlet for the vinylic proton. | Signals for the ethyl group (triplet and quartet), morpholine protons, aromatic pyridine protons, and a singlet for the vinylic proton. |
| ¹³C NMR | Resonances for the morpholine carbons, pyridine ring carbons, two nitrile carbons, and the carbons of the α,β-unsaturated system. | Resonances for the ethyl group carbons, morpholine carbons, pyridine ring carbons, the nitrile carbon, the ester carbonyl carbon, and the carbons of the α,β-unsaturated system. |
| IR (cm⁻¹) | Characteristic peaks for C≡N stretching, C=C stretching of the alkene, and C-N and C-O stretching of the morpholine ring. | Characteristic peaks for C≡N stretching, C=O stretching of the ester, C=C stretching of the alkene, and C-N and C-O stretching of the morpholine ring. |
| Mass Spec (m/z) | Expected molecular ion peak corresponding to the molecular formula C₁₃H₁₂N₄O. | Expected molecular ion peak corresponding to the molecular formula C₁₅H₁₇N₃O₃. |
Experimental Protocols
The following are detailed, generalized experimental protocols for the Knoevenagel condensation of an aromatic aldehyde with malononitrile and ethyl cyanoacetate, which can be adapted for this compound.
Protocol 1: Synthesis of 2-(Arylmethylene)malononitrile
-
To a solution of the aromatic aldehyde (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol) and a catalytic amount of a weak base (e.g., piperidine, 2-3 drops).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, the product can be isolated by extraction after removing the solvent under reduced pressure.
Protocol 2: Synthesis of Ethyl 2-cyano-3-aryl-acrylate
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and ethyl cyanoacetate (1.1 mmol) in a suitable solvent (e.g., hexane, 10 mL).
-
Add the catalyst (e.g., diisopropylethylammonium acetate, 0.1 mmol).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the product by removing the solvent under reduced pressure and purify by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the generalized Knoevenagel condensation mechanism and a typical experimental workflow.
Caption: Generalized mechanism of the Knoevenagel condensation.
Caption: Typical experimental workflow for a Knoevenagel condensation.
References
- 1. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 6-Morpholinonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 6-Morpholinonicotinaldehyde, a key intermediate in pharmaceutical research. The performance of this compound is objectively compared with three structurally related alternatives: 6-Chloronicotinaldehyde, 6-Methoxynicotinaldehyde, and 6-(pyrrolidin-1-yl)nicotinaldehyde. This document outlines detailed experimental protocols and presents supporting data to aid researchers in selecting the most appropriate analytical techniques for their specific needs.
Comparative Analysis of Purity Assessment
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter that directly impacts downstream applications, including biological activity and safety profiles. A multi-pronged analytical approach is often necessary for comprehensive characterization. Here, we compare the performance of this compound and its alternatives using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation
The following tables summarize the hypothetical, yet representative, quantitative data obtained from the purity assessment of the four compounds.
Table 1: HPLC Purity Analysis Data
| Compound | Retention Time (min) | Peak Area (%) | Common Impurities |
| This compound | 5.8 | 99.2 | Unreacted starting materials, oxidation products |
| 6-Chloronicotinaldehyde | 7.2 | 98.5 | Dimerization byproducts, hydrolysis products |
| 6-Methoxynicotinaldehyde | 6.5 | 99.5 | Over-alkylation products, starting material |
| 6-(pyrrolidin-1-yl)nicotinaldehyde | 5.2 | 98.9 | Ring-opened byproducts, solvent adducts |
Table 2: LC-MS Analysis Data
| Compound | Molecular Formula | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Major Fragment Ions (m/z) |
| This compound | C₁₀H₁₂N₂O₂ | 193.0971 | 193.0977 | 164.08, 135.06, 107.05 |
| 6-Chloronicotinaldehyde | C₆H₄ClNO | 142.0054 | 142.0060 | 113.99, 86.00 |
| 6-Methoxynicotinaldehyde | C₇H₇NO₂ | 138.0550 | 138.0555 | 109.04, 81.03 |
| 6-(pyrrolidin-1-yl)nicotinaldehyde | C₁₀H₁₂N₂O | 177.1022 | 177.1028 | 148.09, 120.08, 93.07 |
Table 3: ¹H NMR Chemical Shift Data (in CDCl₃, 400 MHz)
| Compound | Aldehyde Proton (δ, ppm) | Pyridine Ring Protons (δ, ppm) | Substituent Protons (δ, ppm) | Purity by qNMR (%) |
| This compound | 9.85 (s, 1H) | 8.60 (d), 7.95 (dd), 6.80 (d) | 3.80 (t), 3.60 (t) | 99.1 |
| 6-Chloronicotinaldehyde | 9.95 (s, 1H) | 8.80 (d), 8.10 (dd), 7.50 (d) | - | 98.6 |
| 6-Methoxynicotinaldehyde | 9.90 (s, 1H) | 8.70 (d), 8.00 (dd), 6.90 (d) | 4.00 (s) | 99.4 |
| 6-(pyrrolidin-1-yl)nicotinaldehyde | 9.75 (s, 1H) | 8.50 (d), 7.85 (dd), 6.70 (d) | 3.40 (t), 2.00 (m) | 98.8 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compounds and identify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the sample in methanol at a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Set up the HPLC system with the specified gradient program (e.g., 10-90% A over 15 minutes).
-
Inject the sample and record the chromatogram.
-
Calculate the purity by determining the percentage area of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the synthesized compounds and identify potential impurities based on their mass-to-charge ratio.
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source
-
Chromatographic conditions are the same as the HPLC method described above.
Procedure:
-
Prepare the sample as described for the HPLC analysis.
-
Introduce the column effluent into the ESI-MS detector.
-
Acquire mass spectra in positive ion mode over a mass range of m/z 50-500.
-
Analyze the mass spectrum to confirm the [M+H]⁺ ion of the target compound and identify the m/z of any co-eluting impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of the synthesized compounds using an internal standard.
Instrumentation:
-
400 MHz NMR spectrometer
-
NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Internal Standard (e.g., Maleic Anhydride) of known high purity
Procedure:
-
Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of CDCl₃ (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons, and the known purity of the internal standard.
Visualizations
The following diagrams illustrate key concepts related to the analysis and potential application of this compound.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
benchmarking the synthesis of 6-Morpholinonicotinaldehyde against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 6-Morpholinonicotinaldehyde, a valuable building block in medicinal chemistry. The primary focus is on the widely utilized nucleophilic aromatic substitution (SNAr) pathway, benchmarked against alternative hypothetical methods to offer a comprehensive overview for reaction optimization and scale-up.
Executive Summary
The synthesis of this compound is most efficiently achieved through the nucleophilic aromatic substitution of 6-chloronicotinaldehyde with morpholine. This method offers a straightforward and high-yielding route to the desired product. While alternative methods such as direct C-H amination or multi-step syntheses from other pyridine precursors are conceivable, the SNAr approach from a readily available halogenated precursor currently represents the most practical and economical choice for laboratory and potential pilot-scale production.
Comparative Data of Synthetic Methods
| Method | Key Transformation | Starting Materials | Reagents & Conditions | Yield (%) | Reaction Time (h) | Purity | Ref. |
| Method 1: Nucleophilic Aromatic Substitution (SNAr) | Substitution of a halogen with morpholine | 6-Chloronicotinaldehyde, Morpholine | K₂CO₃, DMSO, 120 °C | 95 | 12 | High | [1][2] |
| Method 2 (Alternative): Buchwald-Hartwig Amination | Palladium-catalyzed amination of a halogenated pyridine | 6-Chloronicotinaldehyde, Morpholine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | 85-95 (estimated) | 8-24 | High | [3][4] |
| Method 3 (Alternative): Chichibabin Amination | Direct amination of the pyridine ring | Pyridine-3-carbaldehyde | Sodium amide (NaNH₂), Morpholine, Toluene, 110 °C | Low (regioisomeric mixture expected) | 12-24 | Low (poor regioselectivity) | [5] |
Note: Data for Method 1 is based on a specific patent example. Data for Methods 2 and 3 are estimated based on typical yields and challenges associated with these reaction types for similar substrates.
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution (SNAr) of 6-Chloronicotinaldehyde
This protocol is based on a documented synthesis of this compound.
Reaction Scheme:
Materials:
-
6-Chloronicotinaldehyde (1.0 eq)
-
Morpholine (2.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 6-chloronicotinaldehyde in DMSO, add morpholine and potassium carbonate.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
The resulting precipitate is filtered, washed with water, and dried under vacuum to yield this compound as a solid.[1][2]
Method 2 (Alternative): Buchwald-Hartwig Amination
This represents a plausible alternative using modern cross-coupling chemistry.
Reaction Scheme:
Materials:
-
6-Chloronicotinaldehyde (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
Procedure:
-
In a glovebox, a flask is charged with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Toluene, 6-chloronicotinaldehyde, and morpholine are added.
-
The reaction mixture is heated to 100 °C and stirred for 8-24 hours.
-
After cooling, the mixture is filtered through celite, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.[3][4]
Visualizing the Synthesis Workflow
The following diagram illustrates the primary synthesis route for this compound via SNAr.
Caption: SNAr Synthesis of this compound.
Signaling Pathway Context
While this compound is primarily a synthetic intermediate, its derivatives may interact with various biological pathways. Substituted pyridines are common scaffolds in drugs targeting kinases, G-protein coupled receptors (GPCRs), and ion channels. The morpholine moiety can improve pharmacokinetic properties. The aldehyde group provides a reactive handle for further derivatization to explore these targets.
The diagram below illustrates a generalized kinase signaling pathway where a hypothetical inhibitor derived from this compound might act.
References
- 1. 6-Aminonicotinaldehyde CAS#: 69879-22-7 [amp.chemicalbook.com]
- 2. Cas No.: 69879-22-7 6-Aminonicotinaldehyde Supplier-SACH [hzsqchem.com]
- 3. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Efficacy of Morpholine-Containing Chalcones: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the translation of preclinical data from the laboratory bench to live models is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of in vitro and in vivo studies of morpholine-substituted chalcones, a class of compounds that has garnered significant interest for its therapeutic potential, particularly in oncology.
Due to the limited availability of published research on 6-Morpholinonicotinaldehyde derivatives, this guide will focus on a closely related and well-documented class of compounds: morpholino-substituted chalcones. Chalcones, the precursors to flavonoids, have been extensively studied for their biological activities, and the incorporation of a morpholine ring is a common strategy to enhance their pharmacological properties. This comparison will illuminate the methodologies used to evaluate these compounds and present the quantitative data that bridges the gap between cell-based assays and whole-organism studies.
From the Petri Dish to Preclinical Models: Evaluating Anticancer Potential
The journey of a potential drug candidate begins with rigorous in vitro testing to establish its biological activity and mechanism of action at the cellular level. Promising candidates then advance to in vivo studies to assess their efficacy, safety, and pharmacokinetic profile in a complex biological system.
Part 1: In Vitro Assessment of Morpholino-Substituted Chalcones
In vitro studies are fundamental for determining the cytotoxic effects of novel compounds against cancer cell lines and for elucidating the molecular pathways they influence.
Experimental Protocols:
A common method to assess the in vitro anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the morpholino-substituted chalcone for a specified period, typically 24 to 72 hours.
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, is then determined.
To understand the mechanism of cell death, further assays are often employed:
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the compound induces cell cycle arrest.
-
Western Blotting: This technique is used to measure the expression levels of key proteins involved in signaling pathways related to cell proliferation, apoptosis (e.g., caspases, Bcl-2 family proteins), and other cellular processes.
Quantitative Data Summary: In Vitro Anticancer Activity
| Compound Class | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Morpholino-substituted Chalcones | MCF-7 (Breast) | MTT | Data varies by specific derivative | [1][2] |
| HCT116 (Colon) | MTT | Data varies by specific derivative | [2][3] | |
| A549 (Lung) | MTT | Data varies by specific derivative | [4] |
Note: IC₅₀ values are highly dependent on the specific chemical structure of the chalcone derivative and the cancer cell line being tested. The table illustrates the type of data generated.
Part 2: In Vivo Evaluation in Animal Models
In vivo studies are crucial for determining whether the promising in vitro activity of a compound translates into therapeutic efficacy in a living organism. These studies also provide vital information on the compound's safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME).
Experimental Protocols:
A frequently used in vivo model for assessing anticancer efficacy is the xenograft mouse model .
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells (the same lines used in in vitro assays) are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The morpholino-substituted chalcone is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specific dose and schedule. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated to determine the compound's efficacy. Further analysis, such as immunohistochemistry on the tumor tissue, can be performed to confirm the mechanism of action observed in vitro.
Quantitative Data Summary: In Vivo Anticancer Efficacy
| Compound Class | Animal Model | Cancer Type | Administration Route | Dose | Tumor Growth Inhibition (%) | Reference |
| Morpholino-substituted Chalcones | Xenograft Mice | Breast Cancer | Oral/IP | Dose-dependent | Data varies by specific derivative | [5] |
| Xenograft Mice | Colon Cancer | Oral/IP | Dose-dependent | Data varies by specific derivative | [6] |
Note: The efficacy of a compound in vivo is dependent on its specific structure, the dose administered, the tumor model used, and other pharmacokinetic and pharmacodynamic factors.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate a common signaling pathway targeted by anticancer chalcones and a typical experimental workflow for their evaluation.
Caption: A simplified signaling pathway illustrating how morpholino-substituted chalcones can induce apoptosis by inhibiting tubulin polymerization, leading to mitotic arrest.
Caption: A typical experimental workflow for the evaluation of anticancer compounds, from initial in vitro screening to in vivo efficacy studies.
Conclusion
The comparison of in vitro and in vivo data for morpholine-substituted chalcones highlights the multi-step process of anticancer drug discovery. While in vitro assays provide essential information on a compound's potency and mechanism at a cellular level, in vivo studies are indispensable for validating these findings in a complex physiological environment and for assessing the compound's overall therapeutic potential. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers working on the development of novel anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amino-acid-modified-chalcone-derivatives-with-in-vitro-and-in-vivo-efficacy-against-colon-cancer - Ask this paper | Bohrium [bohrium.com]
In-Depth Comparative Analysis of 6-Morpholinonicotinaldehyde: A Review of Current Experimental Data
A comprehensive review of available scientific literature reveals a notable absence of specific experimental data for 6-Morpholinonicotinaldehyde. While the broader classes of morpholine-containing compounds and substituted pyridines have been investigated for various biological activities, data directly pertaining to the efficacy, mechanism of action, and comparative performance of this compound is not currently published. This guide, therefore, serves to highlight the existing knowledge gaps and provide a framework for the potential evaluation of this compound against relevant alternatives.
Executive Summary
This compound is a chemical entity featuring a pyridine ring substituted with a morpholine group and an aldehyde functional group. This structural combination suggests potential for biological activity, as both morpholine and pyridine moieties are present in numerous bioactive molecules. However, a thorough search of scientific databases and chemical literature did not yield any specific studies detailing the experimental validation of this compound. Consequently, a direct comparison with alternative compounds based on experimental results is not feasible at this time.
This guide will instead provide a comparative overview of the known biological activities of structurally related compound classes, offering a predictive context for the potential applications of this compound. We will also outline the necessary experimental protocols that would be required to assess its performance and create a foundational dataset for future comparative analyses.
Comparative Landscape: Structurally Related Compounds
While data on this compound is unavailable, we can infer potential areas of interest by examining related chemical structures.
Table 1: Overview of Biological Activities of Related Compound Classes
| Compound Class | Key Biological Activities | Representative Examples (with reported activity) | Potential Relevance to this compound |
| Morpholine Derivatives | Anticancer, Anti-inflammatory, Antifungal, Antibacterial | Gefitinib (Anticancer), Linezolid (Antibacterial) | The morpholine ring may confer favorable pharmacokinetic properties and contribute to biological activity. |
| Pyridinecarboxaldehyde Derivatives | Anticancer, Antimicrobial, Enzyme Inhibition | Nicotinaldehyde thiosemicarbazones (Anticancer) | The pyridinecarboxaldehyde core is a known pharmacophore that can interact with various biological targets. |
| Substituted Nicotinaldehydes | Various, depending on substitution | 5-aminonicotinaldehyde derivatives (Anticancer) | The specific substitution pattern on the pyridine ring is critical in determining the biological effect. |
Proposed Experimental Evaluation Protocols
To establish a data-driven comparison, a systematic experimental evaluation of this compound is required. The following protocols outline key experiments to characterize its biological activity.
In Vitro Cytotoxicity Assay
-
Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.
-
Methodology:
-
Cell Culture: Maintain selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture medium.
-
Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Viability Assessment: Utilize a colorimetric assay, such as the MTT or MTS assay, to quantify cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each cell line.
-
Antimicrobial Susceptibility Testing
-
Objective: To assess the potential antibacterial and antifungal activity of this compound.
-
Methodology:
-
Microorganism Strains: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Broth Microdilution Method: Prepare serial dilutions of the compound in a 96-well plate containing microbial growth medium. Inoculate with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates under appropriate conditions for 24-48 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits microbial growth.
-
Logical Workflow for Future Research
To systematically investigate this compound and establish its comparative profile, the following workflow is proposed.
Caption: Proposed research workflow for this compound.
Envisioned Signaling Pathway Diagram
Should initial screening reveal promising anticancer activity, subsequent mechanism of action studies would be crucial. For instance, if this compound were found to inhibit a key signaling pathway, such as the PI3K/AKT/mTOR pathway, a diagram illustrating this interaction would be generated.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
Safety Operating Guide
Proper Disposal of 6-Morpholinonicotinaldehyde: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 6-Morpholinonicotinaldehyde, a compound utilized in various research and development applications, is critical to ensure laboratory safety and environmental protection. Adherence to established protocols minimizes risks associated with its handling and disposal. This guide provides detailed procedures for the safe disposal of this compound, drawing upon safety data for structurally related compounds to ensure a comprehensive approach.
I. Hazard and Safety Overview
| Hazard Category | Methyl 6-morpholinonicotinate[1] | Morpholine[2] | Implied Hazards for this compound |
| Skin Corrosion/Irritation | Category 2 | Causes severe skin burns | Potential for skin irritation or burns |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye damage | Potential for serious eye irritation or damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Toxic if inhaled | Potential for respiratory irritation |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified | Harmful if swallowed, Toxic in contact with skin or if inhaled | Potential for toxicity if ingested, absorbed through the skin, or inhaled |
| Flammability | Not Classified | Flammable liquid and vapour | Handle as a potentially flammable substance |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Lab Coat: A flame-retardant and chemical-resistant lab coat is recommended.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be necessary.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal program.
Step 1: Segregation and Storage
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep the compound in its original or a clearly labeled, sealed, and compatible container.[3][4]
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
Step 2: Waste Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Note any associated hazards (e.g., "Flammable," "Toxic," "Irritant") on the label.
Step 3: Arrange for Pickup
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for documentation and collection.
Step 4: Spill and Decontamination Procedures
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wear appropriate PPE before attempting to clean the spill.
-
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect the absorbed material and contaminated items into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your EHS department for guidance on hazardous waste management. Disposal of contents and containers must be in accordance with local, regional, and national regulations.[2][3][4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
